molecular formula C10H14ClNO2 B164222 4-Fluoro phenibut hydrochloride CAS No. 3060-41-1

4-Fluoro phenibut hydrochloride

Cat. No.: B164222
CAS No.: 3060-41-1
M. Wt: 215.67 g/mol
InChI Key: XSYRYMGYPBGOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and a nootropic. Phenibut also has sedative properties. This product is intended for research and forensic applications.>Phenibut (hydrochloride) is an analytical reference standard that is classified as a gabapentinoid. It is a GABA mimetic that acts as an agonist at GABAB receptors, blocks α2δ subunit-containing voltage-gated calcium channels, stimulates dopamine receptors, and inhibits the actions of β-phenethylamine. Phenibut has been reported to be recreationally abused. This product is intended for forensic and research purposes only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRYMGYPBGOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3060-41-1
Record name 4-Amino-3-phenylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of 4-Fluorophenibut HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut hydrochloride (4F-Phenibut HCl), a derivative of the nootropic and anxiolytic agent phenibut, has emerged as a compound of interest within the research chemical landscape. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetics and pharmacodynamics, drawing from available preclinical data. While significant gaps in the scientific literature exist, particularly concerning its pharmacokinetic profile in vivo, this document synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals. The primary mechanism of action of 4-Fluorophenibut is its activity as a potent GABAB receptor agonist. This guide presents available quantitative data, outlines general experimental methodologies relevant to its study, and provides visual representations of its mechanism of action and relevant experimental workflows.

Introduction

4-Fluorophenibut, also known as F-Phenibut, is a structural analog of phenibut and the neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and is thought to contribute to its distinct pharmacological profile, including increased potency.[2][3] Like other gabapentinoids such as gabapentin and pregabalin, 4-Fluorophenibut is of interest for its potential effects on the central nervous system.[1] This document aims to provide a detailed technical overview of its pharmacokinetics and pharmacodynamics, based on the limited scientific information currently available.

Pharmacodynamics

The primary pharmacodynamic target of 4-Fluorophenibut is the GABAB receptor, where it acts as a potent agonist.[1][2] GABAB receptors are metabotropic receptors that, upon activation, lead to a variety of inhibitory effects on neuronal excitability.

Mechanism of Action

Activation of GABAB receptors by 4-Fluorophenibut initiates a signaling cascade that results in the modulation of ion channels. Specifically, it leads to the opening of inwardly rectifying potassium (K+) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. Additionally, GABAB receptor activation inhibits voltage-gated calcium channels, which in turn reduces the release of neurotransmitters.[4]

Receptor Binding and Potency

In vitro studies have demonstrated the potency of 4-Fluorophenibut at the GABAB receptor. The following table summarizes the available quantitative data on its receptor binding and functional activity, comparing it with related compounds.

CompoundParameterValueSpecies/TissueReference
4-Fluorophenibut EC₅₀ 23.3 μM Mouse cerebellar Purkinje cells [2]
PhenibutEC₅₀1362 μMMouse cerebellar Purkinje cells[2]
BaclofenEC₅₀6.0 μMMouse cerebellar Purkinje cells[2]
4-Fluorophenibut IC₅₀ (GABAB) 1.70 μM Rat brain synaptic membranes [5]
4-Fluorophenibut IC₅₀ (GABAA) > 100 μM Rat brain synaptic membranes [5]

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a higher potency. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that 4-Fluorophenibut is significantly more potent as a GABAB receptor agonist than phenibut, though slightly less potent than baclofen.[2] Its selectivity for the GABAB receptor over the GABAA receptor is also evident.[5]

Pharmacokinetics

Detailed pharmacokinetic data for 4-Fluorophenibut HCl, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the scientific literature. Much of the understanding is extrapolated from its chemical structure and comparisons with phenibut.

Absorption

The hydrochloride salt form of 4-Fluorophenibut suggests good water solubility, which may facilitate oral absorption. Anecdotal reports suggest a faster onset of action compared to phenibut, which could imply more rapid absorption from the gastrointestinal tract.[1]

Distribution

The addition of a fluorine atom to the phenibut structure increases its lipophilicity.[3] This enhanced lipophilicity is expected to facilitate its passage across the blood-brain barrier, potentially leading to higher central nervous system concentrations compared to phenibut.[3]

Metabolism

The metabolic fate of 4-Fluorophenibut has not been formally studied. It is plausible that it undergoes some degree of metabolism in the liver, similar to other xenobiotics. The fluorine atom may influence its metabolic stability.

Excretion

Information regarding the excretion of 4-Fluorophenibut is not available.

Experimental Protocols

In Vitro GABAB Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the GABAB receptor.

Objective: To determine the IC₅₀ value of 4-Fluorophenibut HCl at the GABAB receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from whole rat brains. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand specific for the GABAB receptor (e.g., [³H]GABA or a specific GABAB antagonist) and varying concentrations of 4-Fluorophenibut HCl.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to generate a dose-response curve, from which the IC₅₀ value is calculated.

Electrophysiology: Patch-Clamp Recording in Cerebellar Purkinje Cells

This technique is used to measure the functional effects of a compound on ion channels in individual neurons.

Objective: To determine the EC₅₀ value of 4-Fluorophenibut HCl for the activation of GABAB receptor-mediated currents.

Methodology:

  • Slice Preparation: Thin slices of the mouse cerebellum are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Cell Identification: Purkinje cells within the cerebellar slices are identified under a microscope.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a Purkinje cell (whole-cell patch-clamp configuration).

  • Drug Application: 4-Fluorophenibut HCl at various concentrations is applied to the slice via the perfusion of the aCSF.

  • Data Acquisition: The resulting changes in membrane current or voltage are recorded and amplified.

  • Data Analysis: The magnitude of the current induced by different concentrations of 4-Fluorophenibut HCl is measured to construct a dose-response curve and determine the EC₅₀ value.

Visualizations

Signaling Pathway

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluorophenibut GABAB_R GABAB Receptor 4F_Phenibut->GABAB_R Binds G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits K_efflux K+ Efflux K_Channel->K_efflux Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx NT_release ↓ Neurotransmitter Release Ca_Channel->NT_release cAMP ↓ cAMP

Caption: GABAB receptor signaling pathway activated by 4-Fluorophenibut.

Experimental Workflow

Experimental_Workflow cluster_pd Pharmacodynamics cluster_pk Pharmacokinetics (Hypothetical) PD_start Compound Synthesis (4-Fluorophenibut HCl) Binding_Assay In Vitro GABAB Receptor Binding Assay PD_start->Binding_Assay Patch_Clamp Electrophysiology (Patch-Clamp Recording) PD_start->Patch_Clamp EC50_IC50 Determine EC₅₀ / IC₅₀ Binding_Assay->EC50_IC50 Functional_Activity Assess Functional Activity Patch_Clamp->Functional_Activity PK_start In Vivo Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling PK_start->Blood_Sampling Brain_Microdialysis Brain Microdialysis PK_start->Brain_Microdialysis LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS Brain_Microdialysis->LC_MS ADME_params Determine ADME Parameters (Half-life, Bioavailability, etc.) LC_MS->ADME_params

Caption: General experimental workflow for characterizing 4-Fluorophenibut.

Conclusion

4-Fluorophenibut HCl is a potent GABAB receptor agonist with significantly greater potency than its parent compound, phenibut. While its pharmacodynamic profile is beginning to be characterized, a substantial knowledge gap exists regarding its pharmacokinetics. The increased lipophilicity conferred by the fluorine atom likely enhances its ability to cross the blood-brain barrier, but further research is required to quantify its ADME properties and to fully understand its safety and therapeutic potential. The experimental methodologies outlined in this guide provide a framework for future investigations into this and similar research chemicals. As with any compound with limited safety data, caution is warranted in its handling and use in research settings.

References

In-Silico Modeling of 4-Fluoro Phenibut Hydrochloride Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the in-silico methodologies for modeling the molecular interactions of 4-Fluoro phenibut hydrochloride (F-Phenibut). 4-Fluoro phenibut, a derivative of the nootropic and anxiolytic compound phenibut, is a potent GABAB receptor agonist and a putative gabapentinoid.[1][2][3] Understanding its interactions with biological targets is crucial for drug development and neuropharmacological research. This document outlines the primary molecular targets, summarizes quantitative interaction data, details relevant signaling pathways, and provides standardized protocols for computational modeling techniques, including molecular docking and molecular dynamics simulations. The intended audience for this guide includes researchers, scientists, and professionals in the fields of computational chemistry, pharmacology, and drug discovery.

Introduction to this compound

4-Fluoro phenibut (β-(4-Fluorophenyl)-GABA), often available as a hydrochloride salt, is a synthetic derivative of phenibut.[1] The addition of a fluorine atom to the para position of the phenyl ring significantly enhances its potency compared to the parent compound.[1][4] Structurally, it is an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is closely related to baclofen (β-(4-chlorophenyl)-GABA).[3][5] Its primary mechanism of action is as a selective agonist for the GABAB receptor.[2][5] Additionally, as a gabapentinoid, it is presumed to interact with the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), a mechanism shared with drugs like gabapentin and pregabalin.[6][7] In-silico modeling provides a powerful, cost-effective approach to investigate these interactions at an atomic level, predict binding affinities, and understand the dynamic behavior of the ligand-receptor complexes.[8][9]

Molecular Targets and Pharmacodynamics

The pharmacological effects of 4-Fluoro phenibut are primarily mediated through two key molecular targets:

  • GABA-B Receptors: As a potent agonist, 4-Fluoro phenibut binds to and activates GABA-B receptors, which are metabotropic G-protein coupled receptors (GPCRs).[2][5] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[10][11] The orthosteric binding site for agonists like GABA and 4-Fluoro phenibut is located on the extracellular "Venus flytrap" domain of the GABA-B1 subunit.[11][12] Activation of these receptors leads to slow and prolonged inhibitory neurotransmission.[10]

  • Voltage-Gated Calcium Channel (VGCC) α2δ Subunit: Like other gabapentinoids, the R-enantiomer of phenibut is known to bind to the α2δ subunit of VGCCs.[7] It is hypothesized that 4-Fluoro phenibut shares this mechanism. This interaction does not directly block the calcium channel but rather impairs the trafficking of the channel complex to the presynaptic membrane, thereby reducing the release of excitatory neurotransmitters.[13][14][15]

Quantitative Interaction Data

The introduction of a fluorine atom significantly increases the binding potency of 4-Fluoro phenibut at the GABA-B receptor compared to phenibut. The following table summarizes the available quantitative data for 4-Fluoro phenibut and related compounds.

CompoundTargetAssayValueReference
4-Fluoro phenibut GABA-B ReceptorIC501.70 µM[5]
4-Fluoro phenibut GABA-A ReceptorIC50> 100 µM[5]
4-Fluoro phenibut GABA-B ReceptorEC50 (K+ current)23.3 µM[1][2][16]
Phenibut GABA-B ReceptorEC50 (K+ current)1362 µM[1][2][16]
Baclofen GABA-B ReceptorEC50 (K+ current)6.0 µM[1][2]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathways

In-silico modeling is enhanced by a thorough understanding of the signaling cascades initiated by ligand-receptor binding.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like 4-Fluoro phenibut initiates a downstream signaling cascade mediated by G-proteins.[10][17] The receptor is coupled to Gαi/o proteins.[10] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate various effector proteins.[10]

  • Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10]

  • Gβγ Subunit: Directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[10] It also inhibits high voltage-activated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[10][17]

The following diagram illustrates this inhibitory signaling pathway.

GABAB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intra Intracellular Ligand 4-Fluoro phenibut GABABR GABA-B Receptor (GABAB1/GABAB2) Ligand->GABABR Binds & Activates G_Protein G-Protein (Gαi/o-βγ) GABABR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP GIRK GIRK Channel (K+) K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux VGCC VGCC (Ca2+) Ca_influx Ca2+ Influx ↓ (Reduced Neurotransmitter Release) VGCC->Ca_influx G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits PKA PKA Activity ↓ cAMP->PKA

Caption: GABA-B receptor inhibitory signaling cascade.

VGCC α2δ Subunit Interaction Pathway

The mechanism of action for gabapentinoids involves binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[13][18] This interaction is thought to disrupt the normal trafficking and cell-surface expression of the calcium channel complex.[13][14] By preventing the efficient delivery of VGCCs to the presynaptic terminal, gabapentinoids chronically reduce calcium influx upon neuronal depolarization, which in turn decreases the release of excitatory neurotransmitters like glutamate.[13][19]

The diagram below outlines the proposed mechanism.

VGCC_Trafficking_Pathway cluster_cell Presynaptic Neuron cluster_synthesis Synthesis & Trafficking cluster_membrane Plasma Membrane ER Endoplasmic Reticulum (VGCC α1 + α2δ synthesis) Trafficking Forward Trafficking ER->Trafficking MembraneVGCC Functional VGCC at Presynaptic Terminal Trafficking->MembraneVGCC Insertion into Membrane CaInflux Ca2+ Influx MembraneVGCC->CaInflux NeurotransmitterRelease Neurotransmitter Release CaInflux->NeurotransmitterRelease Ligand 4-Fluoro phenibut (Gabapentinoid) Ligand->Trafficking Binds to α2δ subunit, Disrupts Trafficking In_Silico_Workflow Start Start: Define Target (e.g., GABA-B1 VFT) GetStructure Retrieve Target Structure (PDB or Homology Model) Start->GetStructure PrepLigand Ligand Preparation (Generate 3D Conformation, Energy Minimization) PrepTarget Target Preparation (Add Hydrogens, Assign Charges) GetStructure->PrepTarget Docking Molecular Docking (Predict Binding Pose & Score) PrepTarget->Docking PrepLigand->Docking AnalyzeDocking Analyze Docking Results (Identify Key Interactions) Docking->AnalyzeDocking MD_Sim Molecular Dynamics (MD) Simulation (Assess Complex Stability) AnalyzeDocking->MD_Sim AnalyzeMD Analyze MD Trajectory (RMSD, RMSF, Interaction Persistence) MD_Sim->AnalyzeMD End End: Characterize Interaction AnalyzeMD->End

References

Literature review on the neurological effects of fluorinated phenibut.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review of the Neurological Effects of 4-Fluorophenibut

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a synthetic derivative of the neuropsychotropic drug phenibut, characterized by the substitution of a fluorine atom at the para position of the phenyl ring.[1] This structural modification significantly enhances its potency as a selective γ-aminobutyric acid type B (GABA-B) receptor agonist compared to its parent compound.[1][2] This whitepaper provides a comprehensive technical overview of the current understanding of 4-fluorophenibut's neurological effects, focusing on its pharmacodynamics, electrophysiological impact, and the underlying experimental methodologies. Quantitative data are summarized, and key molecular pathways and experimental workflows are visualized to support further research and development in the field of GABAergic modulation.

Pharmacodynamics and Mechanism of Action

4-Fluorophenibut's primary mechanism of action is its function as a potent and selective agonist at the GABA-B receptor.[2][3] It is structurally analogous to phenibut and the clinically used muscle relaxant, baclofen (β-(4-chlorophenyl)-GABA).[1][2] The addition of the fluorine atom increases the molecule's lipophilicity and receptor binding potency relative to phenibut.[1][4]

Receptor Binding Affinity and Functional Potency

In vitro studies have quantified the selectivity and potency of 4-fluorophenibut. It demonstrates a significantly higher affinity for the GABA-B receptor over the GABA-A receptor.[2] Its functional potency as a GABA-B agonist has been compared to both phenibut and baclofen, showing it to be substantially more potent than phenibut but less so than baclofen.[1][2][3]

Table 1: Quantitative Pharmacological Data for 4-Fluorophenibut and Related Compounds

Compound Parameter Value Species/Tissue Notes
4-Fluorophenibut IC₅₀ (GABA-B) 1.70 μM Rat whole brain synaptic membranes Measures displacement of a radioligand from the receptor.[2]
IC₅₀ (GABA-A) > 100 μM Rat whole brain synaptic membranes Demonstrates high selectivity for GABA-B over GABA-A.[2]
EC₅₀ 23.3 μM Mouse cerebellar Purkinje cells Measures concentration for 50% maximal activation of outward-rectifying K+ current.[1][3]
Phenibut EC₅₀ 1362 μM Mouse cerebellar Purkinje cells ~58 times less potent than 4-fluorophenibut.[1][3]

| Baclofen | EC₅₀ | 6.0 μM | Mouse cerebellar Purkinje cells | ~4 times more potent than 4-fluorophenibut.[1][3] |

Post-Receptor Signaling Pathway

As a GABA-B agonist, 4-fluorophenibut mimics the action of the endogenous neurotransmitter GABA at this receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to neuronal inhibition. The primary downstream effect is the activation of G-protein-gated inwardly-rectifying potassium (GIRK) channels, although studies on 4-fluorophenibut specifically identified an outward-rectifying potassium current.[3][5] This leads to potassium ion (K+) efflux, causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability.[1]

GABAB_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effects Downstream Neurological Effects F_Phenibut 4-Fluorophenibut GABAB_R GABA-B Receptor F_Phenibut->GABAB_R Binds & Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates lab_intra Intracellular K_Channel K+ Channel G_Protein->K_Channel Opens K_ion_out K+ K_Channel->K_ion_out K+ Efflux K_ion_in K+ Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to inside outside Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression (Sedation, Anxiolysis) Reduced_Excitability->CNS_Depression lab_extra Extracellular

GABA-B receptor signaling pathway activated by 4-Fluorophenibut.

Electrophysiological Effects

The agonism of 4-fluorophenibut at GABA-B receptors translates into measurable changes in neuronal electrical activity. At a concentration of 50 μM, it has been shown to hyperpolarize the neuronal membrane potential by approximately 2.7 mV and decrease the frequency of action potential firing.[1] This suppression of neuronal excitability is the cellular basis for the compound's central nervous system (CNS) depressant effects, which can manifest as sedation, anxiolysis, and motor impairment.[1][6]

Experimental Protocols

The characterization of 4-fluorophenibut's activity relies on established neuropharmacological techniques. The primary data on its functional potency comes from in vitro electrophysiology.

Protocol: Whole-Cell Patch-Clamp Recording in Cerebellar Slices

This protocol is based on the methodology used to determine the EC₅₀ values and electrophysiological effects of 4-fluorophenibut on mouse cerebellar Purkinje cells.[3]

  • Tissue Preparation:

    • C57BL/6J mice (4-6 weeks old) are anesthetized and decapitated.

    • The cerebellum is rapidly excised and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution.

    • Sagittal slices of the cerebellar vermis (250 μm thickness) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Purkinje cells are visualized using a microscope with infrared differential interference contrast (IR-DIC) optics.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ resistance) filled with a potassium-based internal solution.

    • Recordings are made in voltage-clamp mode to measure agonist-induced currents or current-clamp mode to measure changes in membrane potential and action potential firing.

  • Drug Application and Data Analysis:

    • 4-Fluorophenibut, phenibut, and baclofen are dissolved to create stock solutions and then diluted to final concentrations in the aCSF.

    • The drugs are applied to the slice via the perfusion system.

    • Dose-response curves are generated by applying increasing concentrations of the agonist and measuring the peak outward current.

    • The EC₅₀ value is calculated by fitting the dose-response data to a Hill equation.

Experimental_Workflow cluster_prep 1. Tissue Preparation cluster_record 2. Electrophysiological Recording cluster_analysis 3. Data Acquisition & Analysis p1 Anesthetize & Decapitate Mouse Model p2 Isolate Cerebellum in Ice-Cold Solution p1->p2 p3 Prepare 250 µm Sagittal Slices (Vibratome) p2->p3 p4 Recover Slices in Oxygenated aCSF (>1 hr) p3->p4 r1 Transfer Slice to Recording Chamber p4->r1 r2 Visualize Purkinje Cells (IR-DIC Microscopy) r1->r2 r3 Establish Whole-Cell Patch-Clamp Configuration r2->r3 r4 Record Baseline Activity (Voltage/Current Clamp) r3->r4 a1 Perfuse Slice with Test Compound (e.g., F-Phenibut) r4->a1 a2 Record Induced Currents or Firing Rate Changes a1->a2 a3 Generate Dose-Response Curves a2->a3 a4 Calculate EC50/IC50 (Hill Equation) a3->a4

Experimental workflow for whole-cell patch-clamp analysis.

Structure-Activity and Safety Implications

The chemical difference between phenibut and 4-fluorophenibut, while minor, has significant pharmacological consequences. The para-fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and, in this case, binding potency.[7]

SAR_Logic Structure Phenibut Base Structure (β-phenyl-GABA) Modification Add Fluorine Atom at Para-Position Structure->Modification Properties Increased Lipophilicity & Altered Electron Distribution Modification->Properties Results in Activity Enhanced GABA-B Receptor Binding Affinity & Potency Properties->Activity Leads to Effect Greater CNS Depressant Effect Per Dose Activity->Effect Causes

Structure-activity relationship of 4-fluorophenibut.

This increased potency suggests that 4-fluorophenibut carries a greater risk of intoxication, dependence, and abuse liability compared to phenibut.[1][3][8] The stronger agonist activity could lead to more rapid and profound CNS depression, requiring careful dose consideration in any research or therapeutic context.[5]

Conclusion

4-Fluorophenibut is a potent and selective GABA-B receptor agonist with significantly greater activity than its parent compound, phenibut. Its neurological effects are primarily driven by the activation of potassium channels, leading to neuronal hyperpolarization and a reduction in CNS excitability. While it represents a valuable tool for studying GABA-B receptor pharmacology, its enhanced potency also heightens its potential for abuse and adverse effects. Further research is required to fully elucidate its complete neurological profile, including its effects on other potential targets like voltage-gated calcium channels and its long-term neuroadaptations following chronic exposure.

References

Potential Therapeutic Targets of 4-Fluoro-phenibut Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-phenibut hydrochloride (also known as F-Phenibut or CGP-11130) is a derivative of the neuropsychotropic drug phenibut.[1][2] As a gabapentinoid, it is structurally analogous to GABA, as well as to the clinically used drugs baclofen and gabapentin.[1][3] The introduction of a fluorine atom at the para position of the phenyl ring enhances its lipophilicity and potency compared to the parent compound, phenibut.[2] This document provides an in-depth technical overview of the known and potential therapeutic targets of 4-Fluoro-phenibut hydrochloride, with a focus on its mechanism of action, supported by available quantitative data and experimental methodologies.

Primary Therapeutic Target: GABA-B Receptor

The principal therapeutic target of 4-Fluoro-phenibut is the GABA-B receptor, where it functions as a potent agonist.[1][2] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system.

Mechanism of Action at the GABA-B Receptor

Agonism of 4-Fluoro-phenibut at the GABA-B receptor initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

A key study demonstrated that 4-Fluoro-phenibut activates an outward-rectifying potassium current in mouse cerebellar Purkinje cells, leading to a suppression of action potential generation.[4] This inhibitory effect on neuronal excitability is the foundation of its potential anxiolytic, sedative, and nootropic properties.

Quantitative Data: Receptor Binding and Potency

The following table summarizes the available quantitative data for 4-Fluoro-phenibut and its structural analogs at the GABA-B receptor.

CompoundParameterValueSpeciesTissue/Cell TypeReference
4-Fluoro-phenibut IC₅₀ (GABA-B)1.70 μMRatBrain[1]
IC₅₀ (GABA-A)> 100 μMRatBrain[1]
EC₅₀ (K+ Current)23.3 μMMouseCerebellar Purkinje Cells[2]
PhenibutEC₅₀ (K+ Current)1362 μMMouseCerebellar Purkinje Cells[2]
BaclofenEC₅₀ (K+ Current)6.0 μMMouseCerebellar Purkinje Cells[2]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

GABA-B Receptor Signaling Pathway

The binding of 4-Fluoro-phenibut to the GABA-B receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical GABA-B receptor signaling pathway.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluoro-phenibut GABAB_R GABA-B Receptor (Heterodimer) 4F_Phenibut->GABAB_R Agonist Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activation (βγ subunit) ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP K_ion_out K+ K_Channel->K_ion_out K+ Efflux K_ion_in K+ Hyperpolarization Hyperpolarization & Neuronal Inhibition K_ion_out->Hyperpolarization Experimental_Workflow Compound_Synthesis Compound Synthesis (4-Fluoro-phenibut) Initial_Screening Initial Screening (Receptor Binding Assays) Compound_Synthesis->Initial_Screening In_Vitro_Functional In Vitro Functional Assays (e.g., Patch Clamp) Initial_Screening->In_Vitro_Functional Identified Hits In_Vivo_Behavioral In Vivo Behavioral Models (e.g., Anxiety, Sedation) In_Vitro_Functional->In_Vivo_Behavioral Confirmed Activity Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Behavioral->Pharmacokinetics Target_Validation Target Validation (e.g., Knockout Models) Pharmacokinetics->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

References

Early-Stage Research on β-(4-Fluorophenyl)-GABA Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-(4-Fluorophenyl)-γ-aminobutyric acid hydrochloride (also known as 4-Fluorophenibut or by its developmental code name, CGP-11130) is a derivative of the neuropsychotropic drug phenibut.[1][2] As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it is of interest to the scientific community for its potential pharmacological activity. This technical guide provides a comprehensive summary of the publicly available early-stage research on β-(4-Fluorophenyl)-GABA hydrochloride, focusing on its synthesis, mechanism of action, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride[2]
Synonyms 4-Fluorophenibut HCl, F-Phenibut HCl, CGP-11130[1][2]
Molecular Formula C₁₀H₁₂FNO₂ · HCl[3]
Molecular Weight 233.7 g/mol [3]
Appearance White solid[1]
Solubility Soluble in dimethylformamide (25 mg/mL), dimethyl sulfoxide (20 mg/mL), ethanol (14 mg/mL), and phosphate-buffered saline (10 mg/mL)[1]
CAS Number 1858241-03-8 (hydrochloride salt)[3][4]

Synthesis

One such approach is a telescoped continuous flow process.[5] This method comprises an enantioselective Michael-type addition of nitromethane to a cinnamaldehyde derivative, facilitated by a polystyrene-supported heterogeneous organocatalyst. This is followed by an in-situ aldehyde oxidation to yield the γ-nitrobutyric acid intermediate. Subsequent reduction of the nitro group to an amine would yield the final β-(4-Fluorophenyl)-γ-aminobutyric acid. The final step would involve the formation of the hydrochloride salt.

A chemoenzymatic cascade reaction is another potential route for the enantioselective synthesis of γ-aminobutyric acid analogues.[6][7] This method utilizes a tailor-made artificial "Michaelase" for the asymmetric addition of acetaldehyde to a nitroalkene, followed by enzymatic oxidation and subsequent chemical reduction of the nitro group to the corresponding amine.

cluster_synthesis Conceptual Synthetic Pathway 4-Fluorocinnamaldehyde 4-Fluorocinnamaldehyde Michael_Addition Asymmetric Michael Addition (Organocatalyst) 4-Fluorocinnamaldehyde->Michael_Addition Nitromethane Nitromethane Nitromethane->Michael_Addition Intermediate_Aldehyde Chiral γ-Nitroaldehyde Michael_Addition->Intermediate_Aldehyde Oxidation Aldehyde Oxidation Intermediate_Aldehyde->Oxidation Intermediate_Acid Chiral γ-Nitrobutyric Acid Oxidation->Intermediate_Acid Reduction Nitro Group Reduction Intermediate_Acid->Reduction Final_Product_Base β-(4-Fluorophenyl)-GABA Reduction->Final_Product_Base HCl_Salt_Formation HCl Salt Formation Final_Product_Base->HCl_Salt_Formation Final_Product_HCl β-(4-Fluorophenyl)-GABA hydrochloride HCl_Salt_Formation->Final_Product_HCl

Conceptual synthesis of β-(4-Fluorophenyl)-GABA hydrochloride.

Mechanism of Action and Pharmacodynamics

β-(4-Fluorophenyl)-GABA hydrochloride is a selective agonist of the GABAB receptor.[1][2] In vitro studies have demonstrated its selectivity for the GABAB receptor over the GABAA receptor.

LigandReceptorParameterValue
β-(4-Fluorophenyl)-GABAGABABIC₅₀1.70 μM[2]
β-(4-Fluorophenyl)-GABAGABAAIC₅₀> 100 μM[2]
β-(4-Fluorophenyl)-GABAGABABEC₅₀23.3 μM[1]
PhenibutGABABEC₅₀1362 μM[1]
BaclofenGABABEC₅₀6.0 μM[1]

As a GABAB receptor agonist, β-(4-Fluorophenyl)-GABA hydrochloride modulates neuronal excitability. Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an outward-rectifying K⁺ current.[1][8] This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. Concurrently, the Gα subunit inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

In preclinical studies using mouse cerebellar Purkinje cells, β-(4-Fluorophenyl)-GABA at a concentration of 50 μM was shown to hyperpolarize the neuronal membrane potential by approximately 2.7 mV and reduce the frequency of action potential firing.[1]

cluster_pathway GABAB Receptor Signaling Pathway F_Phenibut β-(4-Fluorophenyl)-GABA GABAB_R GABAB Receptor F_Phenibut->GABAB_R binds G_Protein Gαi/oβγ GABAB_R->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_betagamma->GIRK activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability downstream effects K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Reduced_Excitability cluster_workflow GABAB Receptor Binding Assay Workflow Membrane_Prep Synaptic Membrane Preparation Incubation Incubate Membranes with [³H]-Ligand & Test Compound Membrane_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀) Scintillation->Analysis

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluorophenibut HCl is a research chemical and is not approved for human or veterinary use. The information provided herein is for research purposes only. All animal studies should be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee (IACUC).

Introduction

4-Fluorophenibut hydrochloride (4F-Phenibut HCl) is a derivative of phenibut, a GABAergic compound with anxiolytic and nootropic properties. Like phenibut and the related drug baclofen, 4-Fluorophenibut HCl is a GABA B receptor agonist.[1][2][3] Due to the addition of a fluorine atom to the phenyl ring, 4-Fluorophenibut HCl exhibits altered potency and potentially different pharmacokinetic and pharmacodynamic profiles compared to its parent compound. These application notes provide a summary of available data and protocols to guide the design of rodent studies investigating the effects of 4-Fluorophenibut HCl.

Mechanism of Action

4-Fluorophenibut HCl primarily acts as an agonist at the GABA B receptor.[1][2][3] Activation of these G-protein coupled receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channel activity. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. While the primary target is the GABA B receptor, some evidence suggests that phenibut and its analogs may also interact with α2δ subunit-containing voltage-gated calcium channels.[4]

GABAB_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluorophenibut HCl GABAB_R GABAB Receptor 4F_Phenibut->GABAB_R Agonist Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Channel->Hyperpolarization K+ Efflux Ca_Channel->Hyperpolarization ↓ Ca2+ Influx

Caption: GABA B Receptor Signaling Pathway Activated by 4-Fluorophenibut HCl.

Recommended Dosage for Rodent Studies

Direct, peer-reviewed in vivo dosage recommendations for 4-Fluorophenibut HCl in rodents are currently lacking. However, a starting dose range can be extrapolated from its in vitro potency relative to phenibut and baclofen, for which rodent dosage data are available.

Comparative Potency:

CompoundGABA B Receptor Affinity (EC50/IC50)Notes
4-Fluorophenibut HCl ~1.70 µM (IC50)[3]More potent than phenibut, less potent than baclofen.[1][2][3]
Phenibut~1362 µM (EC50)[1]
Baclofen~6.0 µM (EC50)[1]

Unofficial reports suggest that 4-Fluorophenibut HCl may have a behavioral potency approximately 5 to 10 times higher than phenibut in vivo.[4]

Extrapolated Dosage Recommendations:

Based on the available data, a starting dose range for 4-Fluorophenibut HCl in rodent studies is proposed below. It is strongly recommended to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm.

SpeciesProposed Starting Dose Range (mg/kg)Route of AdministrationPotential Effects to Investigate
Mouse 1 - 10Intraperitoneal (i.p.) or Oral (p.o.)Anxiolytic, sedative, motor coordination
Rat 2 - 20Intraperitoneal (i.p.) or Oral (p.o.)Anxiolytic, nootropic, spatial learning

Dosage Data from Related Compounds in Rodent Studies:

CompoundSpeciesDose (mg/kg)RouteObserved Effects
BaclofenRat1, 3, 6i.p.Dose-dependent impairment of spatial learning.[5]
BaclofenRat1.25, 2.5, 5i.p.Blocked reduction in social interaction induced by ethanol withdrawal.[6]
BaclofenMouse1, 2.5, 5i.p.Anxiolytic effects in the elevated plus-maze.[7]
BaclofenMouse3, 4, 5i.p.Muscle relaxant properties assessed by rotarod test.[8]
PhenibutRat20i.p.Nootropic activity; improved passive avoidance conditioning.[9]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of 4-Fluorophenibut HCl in rodents.

Objective: To evaluate the anxiolytic effects of 4-Fluorophenibut HCl in mice or rats.

Materials:

  • Elevated plus-maze apparatus

  • Rodents (mice or rats)

  • 4-Fluorophenibut HCl solution

  • Vehicle solution (e.g., saline)

  • Video tracking software

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer 4-Fluorophenibut HCl (at the desired dose range) or vehicle to the animals (i.p. or p.o.).

  • After a predetermined pretreatment time (e.g., 30 minutes for i.p.), place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To assess the effects of 4-Fluorophenibut HCl on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • Rodents (mice or rats)

  • 4-Fluorophenibut HCl solution

  • Vehicle solution

Procedure:

  • Train the animals on the rotarod at a constant speed (e.g., 10-20 rpm) for a few days prior to the experiment until they can remain on the rod for a stable period (e.g., 120 seconds).

  • On the test day, record the baseline latency to fall for each animal.

  • Administer 4-Fluorophenibut HCl or vehicle.

  • At various time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and record the latency to fall.

  • A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Testing Room (≥ 1 hour) Animal_Acclimation->Habituation Drug_Admin 4-Fluorophenibut HCl or Vehicle Administration Habituation->Drug_Admin EPM Elevated Plus-Maze (Anxiety) Drug_Admin->EPM Rotarod Rotarod Test (Motor Coordination) Drug_Admin->Rotarod MWM Morris Water Maze (Spatial Learning) Drug_Admin->MWM Data_Collection Data Collection & Quantification EPM->Data_Collection Rotarod->Data_Collection MWM->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion Stats->Conclusion

Caption: General workflow for rodent behavioral studies with 4-Fluorophenibut HCl.

Formulation and Administration

4-Fluorophenibut HCl is typically a water-soluble salt. For oral administration, it can be dissolved in sterile water or saline. For intraperitoneal injection, it should be dissolved in sterile saline and the pH should be checked and adjusted if necessary to be close to physiological pH. The concentration of the solution should be calculated to ensure the desired dose is administered in a reasonable volume (e.g., 5-10 ml/kg for rats, 10 ml/kg for mice).

Conclusion

While direct evidence for the in vivo dosage of 4-Fluorophenibut HCl in rodents is limited, a rational starting point can be derived from its known potency relative to phenibut and baclofen. The provided extrapolated dosage ranges and experimental protocols offer a foundation for researchers to design and conduct studies to elucidate the pharmacological effects of this compound. It is imperative to perform careful dose-escalation studies to establish the therapeutic and toxicological window of 4-Fluorophenibut HCl in the specific animal model and behavioral paradigm being investigated.

References

Application Note: HPLC Method for the Quantification of 4-Fluoro phenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro phenibut hydrochloride is a derivative of phenibut, a central nervous system depressant.[1][2] As a gabapentinoid, it is structurally similar to GABAergic compounds and is of interest to researchers in neuroscience and pharmacology.[2][3] Accurate and reliable quantification of this compound is essential for research, quality control, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on established analytical principles for related compounds such as phenibut and baclofen and serves as a starting point for method development and validation.[1][4]

Materials and Methods

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • A reversed-phase C18 column is recommended as a starting point for method development.[4][5]

  • Data acquisition and processing software.

Chemicals and Reagents

  • This compound reference standard (≥98% purity).[3]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Ammonium Formate for mobile phase modification.[1][4]

  • Phosphate buffer components (e.g., potassium phosphate monobasic, sodium phosphate dibasic) for mobile phase preparation.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and should be optimized during method development:

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution to be optimized. A starting point could be 8-92% B.[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Approximately 205 nm, to be optimized based on UV scan of the analyte.[6]

Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will depend on the matrix. For bulk drug substance:

  • Accurately weigh the sample.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

For formulations or biological matrices, appropriate extraction or protein precipitation steps will be necessary.[4]

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (repeatability and intermediate precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Final Report Peak_Integration->Report

Caption: HPLC analysis workflow for this compound.

Summary of Quantitative Data (Hypothetical for Method Validation)

The following table presents a hypothetical summary of data that should be generated during method validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio ≥ 30.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.3 µg/mL

This application note provides a starting point for the development of a robust HPLC method for the quantification of this compound. The proposed method utilizes common reversed-phase chromatography principles and should be readily adaptable in most analytical laboratories. Full method validation is essential before its application in routine analysis to ensure accurate and reliable results.

References

Application Notes and Protocols for In Vivo Experimental Design Using 4-Fluoro Phenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Fluoro phenibut hydrochloride (F-phenibut) is a research chemical and is not approved for human or veterinary use.[1] The following application notes and protocols are intended for research purposes only and are based on the limited available scientific literature. Researchers should exercise caution and adhere to all applicable safety guidelines and regulations.

Introduction

This compound, a derivative of the nootropic and anxiolytic compound phenibut, is a potent agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3][4][5] Its structural modification, the addition of a fluorine atom to the phenyl ring, results in a significantly higher binding affinity for GABA-B receptors compared to its parent compound.[1][6] While comprehensive in vivo studies are limited, existing in vitro data and the known pharmacology of GABA-B agonists provide a foundation for designing preclinical experimental protocols to investigate its therapeutic potential and safety profile.

This document outlines proposed in vivo experimental designs to characterize the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound in appropriate animal models.

Mechanism of Action

This compound primarily exerts its effects by acting as a selective agonist at GABA-B receptors.[2] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[7][8] This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.[6][7] Some evidence also suggests that, similar to other gabapentinoids, it may interact with the α2-δ subunit of voltage-dependent calcium channels.[9]

Signaling Pathway of GABA-B Receptor Activation

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluoro Phenibut HCl GABAB_R GABA-B Receptor (Heterodimer) 4F_Phenibut->GABAB_R Agonist Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel (VGCC) G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Neurotransmitter_Release->Neuronal_Inhibition Anxiolytic_Workflow start Start drug_prep Prepare 4-Fluoro Phenibut HCl and Vehicle Solutions start->drug_prep animal_dosing Administer Drug/Vehicle to Mice (e.g., IP, 30 min pre-test) drug_prep->animal_dosing epm_test Place Mouse in Elevated Plus Maze (5 min exploration) animal_dosing->epm_test data_acq Record Behavior with Video Tracking Software epm_test->data_acq data_analysis Analyze Time in Open Arms, Entries, and Locomotion data_acq->data_analysis stats Statistical Analysis (ANOVA) data_analysis->stats end End stats->end PK_Study Dosing Drug Administration (IV and PO Groups) Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Analysis->Calculation Outcome Characterize Absorption, Distribution, Metabolism, and Excretion Profile Calculation->Outcome

References

Application Notes and Protocols for In Vitro Testing of 4-Fluoro-phenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-phenibut (hydrochloride), a derivative of the neuropsychotropic drug phenibut, is a selective agonist for the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2][3][4] As a compound with potential therapeutic applications and a noted presence in the novel psychoactive substances market, a thorough in vitro characterization is essential to understand its pharmacological profile, including potency, efficacy, and potential cytotoxicity. These application notes provide detailed protocols for the initial in vitro assessment of 4-Fluoro-phenibut hydrochloride using established cell-based assays.

Cell Line Selection and Maintenance

The choice of cell line is critical for obtaining relevant and reproducible data. For assessing the effects of a GABA-B agonist like 4-Fluoro-phenibut, two main types of cell lines are recommended:

  • Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used for neurotoxicity and cytotoxicity studies of novel psychoactive substances.[5] These cells, especially when differentiated, express a range of neuronal markers and receptors, providing a relevant model for assessing potential adverse effects on the nervous system.

  • Recombinant Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to stably express the human GABA-B receptor, are ideal for specific functional characterization. These models offer a robust and specific system to study the direct interaction of the compound with the target receptor without the confounding effects of other endogenous receptors.

Protocol 1: Culture of SH-SY5Y Human Neuroblastoma Cells
  • Thawing and Initial Culture:

    • Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with Phosphate-Buffered Saline (PBS).

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of 4-Fluoro-phenibut hydrochloride is a crucial first step in its pharmacological profiling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding:

    • Harvest and count SH-SY5Y cells as described in Protocol 1.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Fluoro-phenibut hydrochloride in sterile water or PBS.

    • Perform serial dilutions to obtain a range of working concentrations (e.g., 1 µM to 1000 µM).

    • Remove the medium from the 96-well plate and replace it with 100 µL of medium containing the different concentrations of 4-Fluoro-phenibut hydrochloride. Include a vehicle control (medium without the compound).

    • Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Functional Characterization: GABA-B Receptor Activation

The primary mechanism of action of 4-Fluoro-phenibut is the activation of the GABA-B receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][] A competitive immunoassay can be used to measure these changes in cAMP.

Protocol 3: cAMP Assay for GABA-B Receptor Activation
  • Cell Seeding:

    • Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293).

    • Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 4-Fluoro-phenibut hydrochloride.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period as per the assay kit manufacturer's instructions to prevent cAMP degradation.

    • Add the different concentrations of 4-Fluoro-phenibut hydrochloride to the wells.

    • Co-stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

    • Include a positive control (a known GABA-B agonist like baclofen) and a negative control (forskolin alone).

    • Incubate for the time specified in the assay kit protocol (typically 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

    • Follow the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the concentration of 4-Fluoro-phenibut hydrochloride against the percentage of inhibition of forskolin-stimulated cAMP production.

    • Determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Data Presentation

Table 1: Cytotoxicity of 4-Fluoro-phenibut hydrochloride on SH-SY5Y cells
Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48h
Vehicle Control100.0 ± 5.2100.0 ± 6.1
198.7 ± 4.897.5 ± 5.5
1095.3 ± 5.192.1 ± 6.3
10088.1 ± 6.280.4 ± 7.2
50065.4 ± 7.552.3 ± 8.1
100042.9 ± 8.125.7 ± 6.9

Data are presented as mean ± standard deviation.

Table 2: Functional activity of 4-Fluoro-phenibut hydrochloride at the GABA-B receptor
CompoundEC50 (nM)
Baclofen (Reference Agonist)150 ± 25
4-Fluoro-phenibut hydrochloride450 ± 50

Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y or GABA-B expressing cells) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity functional Functional Assay (cAMP) cell_culture->functional compound_prep Compound Preparation (4-Fluoro-phenibut HCl) compound_prep->cytotoxicity compound_prep->functional ic50 IC50 Determination cytotoxicity->ic50 ec50 EC50 Determination functional->ec50

Caption: Experimental workflow for the in vitro characterization of 4-Fluoro-phenibut hydrochloride.

gaba_b_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gaba_b GABA-B Receptor g_protein Gi/o Protein gaba_b->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand 4-Fluoro-phenibut HCl ligand->gaba_b Binds to atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

References

Application Notes and Protocols: Preparation of 4-Fluoro phenibut HCl Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Fluoro phenibut hydrochloride (F-Phenibut HCl). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

4-Fluoro phenibut HCl is a derivative of phenibut, a GABA analogue. It acts as a GABAB receptor agonist and is structurally similar to nootropics and other gabapentinoids[1][2][3]. In research settings, precise and consistent preparation of stock solutions is fundamental for obtaining reliable data. This protocol outlines the necessary steps, from safety precautions to long-term storage, for preparing a stock solution of 4-Fluoro phenibut HCl.

Chemical and Physical Properties

A summary of the key quantitative data for 4-Fluoro phenibut HCl is presented in the table below. This information is essential for accurate calculations and proper handling.

PropertyValueReference(s)
CAS Number 1858241-03-8[1][2][4][5]
Molecular Formula C₁₀H₁₂FNO₂ • HCl[2][5][6]
Molecular Weight 233.67 g/mol [1][2][4][6][7]
Appearance Crystalline solid[2][4][5]
Purity ≥98%[4][5][8]
Solubility (at room temp) • DMSO: ~20 mg/mL• DMF: ~25 mg/mL• Ethanol: ~14 mg/mL• PBS (pH 7.2): ~10 mg/mL• Water: Soluble• Methanol: Soluble[5][9][10]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 6 months-20°C for up to 1 month[3]

Safety and Handling Precautions

4-Fluoro phenibut HCl is intended for research use only and is not for human or veterinary use[11][12]. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes[12]. Handle the solid powder in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area thoroughly with water[12].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Safety Data Sheet (SDS): Before use, review the Safety Data Sheet provided by the supplier for comprehensive safety information[13].

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

4.1. Materials and Equipment

  • 4-Fluoro phenibut HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Calculator

4.2. Step-by-Step Procedure

Step 1: Determine the Required Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example Calculation for a 10 mM, 1 mL stock solution:

    • Mass (mg) = 10 mM × 1 mL × 233.67 g/mol / 1000

    • Mass (mg) = 2.3367 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 2.34 mg) of 4-Fluoro phenibut HCl powder and add it to the tube.

Step 3: Dissolving the Compound

  • Using a calibrated pipette, add the desired volume of DMSO (e.g., 1 mL) to the tube containing the powder.

  • Securely cap the tube or vial.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but check for temperature sensitivity if not specified by the manufacturer.

Step 4: Aliquoting and Storage

  • For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL).

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3]. When ready to use, thaw an aliquot at room temperature and vortex gently before dilution into your experimental medium.

Visualizations

The following diagrams illustrate the workflow and key relationships described in this protocol.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage Calculate_Mass 1. Calculate Required Mass (Mass = C × V × MW) Weigh_Compound 2. Weigh Compound (e.g., 2.34 mg) Calculate_Mass->Weigh_Compound Mass value Add_Solvent 3. Add Solvent (e.g., 1 mL DMSO) Weigh_Compound->Add_Solvent Powder Dissolve 4. Vortex to Dissolve Add_Solvent->Dissolve Suspension Aliquot 5. Aliquot into Single-Use Volumes Dissolve->Aliquot Stock Solution Label 6. Label Vials Aliquot->Label Aliquots Store 7. Store Appropriately (-20°C or -80°C) Label->Store Ready for storage

Caption: Workflow for preparing 4-Fluoro phenibut HCl stock solution.

Compound_Properties_Relationship cluster_properties Chemical & Physical Properties cluster_solvents Common Solvents cluster_storage Storage Conditions Compound 4-Fluoro phenibut HCl MW Molecular Weight (233.67 g/mol) Compound->MW determines Solubility Solubility Compound->Solubility exhibits Stability Stability Compound->Stability has DMSO DMSO (~20 mg/mL) Solubility->DMSO Ethanol Ethanol (~14 mg/mL) Solubility->Ethanol PBS PBS (pH 7.2) (~10 mg/mL) Solubility->PBS Powder_Storage Powder: -20°C Stability->Powder_Storage Solvent_Storage In Solvent: -80°C Stability->Solvent_Storage

Caption: Key properties of 4-Fluoro phenibut HCl for solution prep.

References

Application Notes and Protocols: 4-Fluoro Phenibut Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro phenibut hydrochloride (also known as F-Phenibut) is a derivative of the nootropic and anxiolytic agent, phenibut.[1][2] Structurally, it is a gamma-aminobutyric acid (GABA) analogue characterized by a fluorine atom substituted at the para position of the phenyl ring.[3] This modification enhances its potency as a GABA(B) receptor agonist compared to its parent compound, phenibut.[3][4] These application notes provide an overview of the utility of this compound in neuroscience research, with a focus on its mechanism of action and potential applications in studying GABAergic neurotransmission.

Mechanism of Action

This compound is a potent and selective agonist for the GABA(B) receptor.[5][6] Its primary mechanism of action involves the activation of these G-protein coupled receptors, leading to a cascade of downstream signaling events that ultimately result in neuronal inhibition.[1][3]

Key aspects of its mechanism include:

  • GABA(B) Receptor Activation: It binds to and activates GABA(B) receptors, which are metabotropic receptors coupled to Gi/o proteins.

  • Activation of Potassium Channels: Activation of GABA(B) receptors by this compound leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] This results in an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3]

  • Inhibition of Calcium Channels: It can also inhibit voltage-gated calcium channels, which reduces the influx of calcium into the presynaptic terminal and subsequently decreases the release of neurotransmitters.

  • Suppression of Neuronal Excitability: The overall effect of GABA(B) receptor activation is a reduction in neuronal excitability, which is the basis for its potential anxiolytic, sedative, and muscle relaxant properties.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Potency at the GABA(B) Receptor

CompoundEC50 (μM) for activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells
4-Fluoro phenibut 23.3 [3][4]
Phenibut1362[3][4]
Baclofen6.0[3][4]

Table 2: Receptor Binding Affinity

CompoundIC50 (μM) at GABA(B) ReceptorIC50 (μM) at GABA(A) Receptor
4-Fluoro phenibut 1.70 [5]>100 [5]

Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by this compound.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluoro Phenibut HCl GABAB_R GABA(B) Receptor (Heterodimer) 4F_Phenibut->GABAB_R Binds and Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Activates (βγ subunit) Ca_Channel Voltage-gated Ca2+ Channel (Inhibition) G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK->Hyperpolarization Ca_Channel->Hyperpolarization Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Cerebellar Slices Recording_Setup Set up Recording Chamber Slice_Prep->Recording_Setup aCSF_Prep Prepare aCSF and Intracellular Solution aCSF_Prep->Recording_Setup Drug_Prep Prepare 4-Fluoro Phenibut HCl Stock Solutions Drug_App Apply Drug via Perfusion Drug_Prep->Drug_App Whole_Cell Obtain Whole-Cell Patch-Clamp Recording Recording_Setup->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline Baseline->Drug_App Data_Acq Acquire Electrophysiological Data Drug_App->Data_Acq Data_Analysis Analyze Changes in Neuronal Properties Data_Acq->Data_Analysis Behavioral_Assay_Logic cluster_hypothesis Hypothesis cluster_assays Behavioral Assays cluster_outcomes Potential Outcomes Hypothesis 4-Fluoro Phenibut HCl has anxiolytic properties EPM Elevated Plus Maze (EPM) Hypothesis->EPM OFT Open Field Test (OFT) Hypothesis->OFT EPM_Anxiolytic ↑ Time in Open Arms (Anxiolytic-like) EPM->EPM_Anxiolytic OFT_Anxiolytic ↑ Time in Center (Anxiolytic-like) OFT->OFT_Anxiolytic OFT_Locomotor Change in Total Distance (Sedative/Stimulant) OFT->OFT_Locomotor

References

Techniques for Administering 4-Fluorophenibut Hydrochloride to Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut hydrochloride (4F-Phenibut HCl) is a derivative of phenibut and a selective agonist for the GABA-B receptor.[1] It is structurally related to baclofen and phenibut.[1] Emerging research suggests its potential for investigating neurological and psychological conditions due to its activity as a GABA-B agonist.[2][3] In vitro studies on mouse cerebellar Purkinje cells have shown that F-phenibut is a more potent GABA-B agonist than phenibut but less potent than baclofen.[2][4] Specifically, the EC50 values for evoking outward current density were found to be 6.0 μM for baclofen, 23.3 μM for F-phenibut, and 1362 μM for phenibut.[2][4][5]

These application notes provide detailed protocols for the preparation and administration of 4-Fluorophenibut HCl to rodent models for behavioral research. The provided dosage recommendations are extrapolated from studies using baclofen, a closely related and well-studied GABA-B agonist. Researchers should consider these as starting points and conduct dose-response studies to determine the optimal concentration for their specific experimental paradigm.

Data Presentation

Table 1: In Vitro Potency of GABA-B Agonists
CompoundEC50 (μM) in mouse cerebellar Purkinje cellsReference
Baclofen6.0[2][4][5]
4-Fluorophenibut 23.3 [2][4][5]
Phenibut1362[2][4][5]
Table 2: Recommended Starting Doses for 4-Fluorophenibut HCl in Rodent Behavioral Studies (Extrapolated from Baclofen Data)
Animal ModelBehavioral TestRecommended Starting Dose Range (mg/kg)Route of AdministrationReference (for Baclofen)
MouseElevated Plus Maze, Social Interaction0.5 - 2.5Intraperitoneal (i.p.)[6]
RatSocial Interaction, Set-Shifting Task0.5 - 2.5Intraperitoneal (i.p.)[7][8]
RatMorris Water Maze0.5 - 3.0Intraperitoneal (i.p.)[9]

Note: The recommended starting doses for 4-Fluorophenibut HCl are approximately 50-75% of the effective doses reported for baclofen, taking into account the lower in vitro potency of F-phenibut compared to baclofen. These are estimations and should be validated empirically.

Experimental Protocols

Protocol 1: Preparation of 4-Fluorophenibut HCl for Intraperitoneal (i.p.) Administration

Materials:

  • 4-Fluorophenibut hydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • pH meter and adjustment solutions (0.1 M HCl and 0.1 M NaOH, if necessary)

  • 0.22 µm sterile syringe filters

Procedure:

  • Weighing: Accurately weigh the desired amount of 4-Fluorophenibut HCl powder in a sterile vial.

  • Dissolution: Add a small volume of sterile 0.9% saline to the vial. Vortex thoroughly to dissolve the powder. 4-Fluorophenibut HCl is slightly soluble in water.

  • Volume Adjustment: Gradually add more sterile saline to reach the final desired concentration (e.g., 1 mg/mL). Ensure the final volume allows for accurate dosing based on animal weight (typically 5-10 mL/kg for i.p. injections in rodents).

  • pH Check (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a physiologically compatible range (pH 6.5-7.5) using sterile 0.1 M HCl or 0.1 M NaOH.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer storage, aliquots can be frozen at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of 4-Fluorophenibut HCl for Behavioral Testing in Rodents

Materials:

  • Prepared and sterilized 4-Fluorophenibut HCl solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • Experimental apparatus (e.g., Elevated Plus Maze, Open Field Arena)

Procedure:

  • Animal Acclimation: House the animals in the testing room for at least 1 hour before the experiment to allow for acclimation to the new environment.[10] Handle the animals for several days leading up to the experiment to reduce stress.[10]

  • Dosage Calculation: Weigh each animal immediately before injection to ensure accurate dose calculation.

  • Injection:

    • Gently restrain the animal.

    • For intraperitoneal (i.p.) injection, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the calculated volume of the 4-Fluorophenibut HCl solution.

  • Pre-treatment Time: Allow for a pre-treatment time of 20-30 minutes before initiating the behavioral test. This is based on typical onset of action for systemically administered small molecules. The optimal pre-treatment time should be determined in pilot studies.

  • Behavioral Testing: Place the animal in the testing apparatus and record the behavioral parameters according to the specific protocol for the chosen test (e.g., time spent in open arms of the elevated plus maze, distance traveled in the open field).

  • Control Group: Administer a vehicle control (sterile 0.9% saline) to a separate group of animals following the same procedure to control for the effects of injection and handling.

Mandatory Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4F_Phenibut 4-Fluorophenibut HCl GABAB_R GABA-B Receptor (Heterodimer) 4F_Phenibut->GABAB_R Agonist Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux

Caption: GABA-B receptor signaling cascade initiated by 4-Fluorophenibut HCl.

Experimental Workflow for Rodent Behavioral Testing

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (≥ 1 hour in testing room) Weighing Weigh Animal Animal_Acclimation->Weighing Drug_Prep Prepare 4F-Phenibut HCl Solution and Vehicle Injection Administer i.p. Injection (4F-Phenibut HCl or Vehicle) Drug_Prep->Injection Dose_Calc Calculate Dose Volume Weighing->Dose_Calc Dose_Calc->Injection Pretreatment Pre-treatment Period (20-30 min) Injection->Pretreatment Behavioral_Test Conduct Behavioral Assay (e.g., Elevated Plus Maze) Pretreatment->Behavioral_Test Data_Collection Record and Collect Data Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General workflow for a rodent behavioral study with 4F-Phenibut HCl.

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro Phenibut Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-Fluoro phenibut hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: The reported solubility of this compound in PBS at a pH of 7.2 is 10 mg/mL.[1] However, achieving this concentration can be challenging, and precipitation may occur.

Q2: Why is my this compound precipitating in PBS?

A2: Precipitation of this compound in standard PBS (typically pH 7.4) can occur for several reasons:

  • pH-Dependent Solubility: 4-Fluoro phenibut is a weakly basic drug. Its hydrochloride salt is more soluble in acidic conditions where the amine group is protonated. In neutral or slightly alkaline PBS, it can convert to its less soluble free base form, leading to precipitation.[2][3]

  • Concentration Exceeding Solubility Limit: The desired concentration may exceed the compound's intrinsic solubility in PBS under the specific experimental conditions (e.g., temperature, buffer composition).

  • Common Ion Effect: The presence of chloride ions in PBS could potentially decrease the solubility of the hydrochloride salt, although this is less common for highly soluble salts.[2]

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.[2]

Q3: Can I heat the PBS to dissolve this compound?

A3: Gentle warming of the PBS can aid in dissolution. However, it is crucial to ensure that the compound is stable at elevated temperatures and to cool the solution back to the experimental temperature to check for precipitation before use. Prolonged or excessive heating should be avoided to prevent degradation.

Q4: Is it recommended to store solutions of this compound in PBS?

A4: It is generally recommended to prepare fresh solutions of this compound in PBS for each experiment.[2] If storage is necessary, it is advisable to store the solution at a low temperature (e.g., 2-8°C or -20°C) to minimize degradation and potential precipitation over time.[2] Always visually inspect for precipitates before use.

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to PBS
  • Possible Cause: The concentration of this compound exceeds its solubility at the pH of your PBS.

  • Solution:

    • Lower the Concentration: Attempt to dissolve a smaller amount of the compound.

    • Adjust the pH: Lowering the pH of the PBS to a more acidic range (e.g., 4.0-6.0) can significantly increase solubility.[3]

    • Use a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the PBS. Ensure the final concentration of the organic solvent is compatible with your assay.[3]

Issue: Precipitation Occurs Over Time
  • Possible Cause: The solution is supersaturated and thermodynamically unstable, or the compound is degrading.

  • Solution:

    • Prepare Fresh Solutions: Avoid long-term storage of the solution.

    • Optimize Storage Conditions: If storage is unavoidable, store at a lower temperature and protect from light.

    • Confirm Compound Stability: If degradation is suspected, verify the stability of this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare Modified PBS Buffers: Prepare a series of PBS buffers with varying pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4).

  • Dissolution: Add a known excess amount of this compound to each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using Co-solvents
  • Prepare Stock Solution: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed (if applicable) PBS at the desired final concentrations. Add the stock solution dropwise while gently vortexing the PBS to avoid localized high concentrations that can cause precipitation.

  • Final Concentration of Co-solvent: Ensure the final percentage of the co-solvent is low (typically <1-5%) and does not interfere with the downstream application.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to enhance the solubility of various drugs.[4][5]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in PBS at the desired concentration.

  • Complexation: Add this compound to the cyclodextrin-containing PBS.

  • Equilibration: Stir or sonicate the mixture until the compound is fully dissolved.

  • Determine Solubility: Measure the solubility as described in Protocol 1.

Data Presentation

Table 1: Solubility of this compound with Different Excipients (Hypothetical Data for Illustrative Purposes)

ExcipientConcentration of ExcipientResulting Solubility of 4-Fluoro phenibut HCl (mg/mL) in PBS (pH 7.4)Fold Increase
None-101.0
HP-β-CD5% (w/v)252.5
HP-β-CD10% (w/v)454.5
Ethanol5% (v/v)181.8
PEG 4005% (v/v)222.2

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_protocol Experimental Protocol cluster_end Outcome start Insoluble 4-Fluoro phenibut HCl in PBS ph_adjust Adjust pH of PBS (e.g., to 4.5-6.5) start->ph_adjust Select Method cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Select Method cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Select Method dissolve Dissolve Compound ph_adjust->dissolve cosolvent->dissolve cyclodextrin->dissolve equilibrate Equilibrate (e.g., 24h shaking) dissolve->equilibrate separate Separate Undissolved Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Fraction (e.g., HPLC) separate->quantify end Soluble 4-Fluoro phenibut HCl Solution quantify->end signaling_pathway_analogy cluster_drug Drug Molecule cluster_cyclodextrin Solubilizing Agent cluster_complex Inclusion Complex Formation cluster_solvent Aqueous Environment drug 4-Fluoro phenibut HCl (Hydrophobic Core) complex Soluble Drug-Cyclodextrin Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms Complex pbs PBS (Water) complex->pbs Enhanced Solubility

References

Stability of 4-Fluoro phenibut hydrochloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluorophenibut hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for 4-Fluorophenibut hydrochloride in aqueous solutions is limited in publicly available literature. Much of the following guidance is extrapolated from studies on structurally similar compounds, such as phenibut and baclofen. It is crucial to perform compound-specific stability studies to obtain accurate data for your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-Fluorophenibut hydrochloride in aqueous solutions?

While specific data is scarce, based on its structural similarity to phenibut and baclofen, 4-Fluorophenibut hydrochloride is susceptible to degradation in aqueous solutions. The primary degradation pathway is likely intramolecular cyclization, forming a lactam derivative. The rate of this degradation is expected to be dependent on pH, temperature, and the presence of light.

Q2: What is the primary degradation pathway for 4-Fluorophenibut hydrochloride in aqueous solution?

The most probable degradation pathway is lactamization, an intramolecular cyclization reaction where the amine group attacks the carboxylic acid group, resulting in the formation of 4-(4-fluorophenyl)pyrrolidin-2-one and the elimination of a water molecule. This is a common degradation pathway for other γ-aminobutyric acid (GABA) analogs like phenibut and gabapentin.[1][2][3][4]

Q3: How does pH affect the stability of 4-Fluorophenibut hydrochloride solutions?

The stability of 4-Fluorophenibut hydrochloride is expected to be significantly influenced by pH. For the related compound baclofen, studies have shown it to be highly degradable in basic conditions and more stable in acidic or neutral conditions.[5][6] However, another study on baclofen reported extensive degradation in acidic conditions as well.[7] A computational study on phenibut suggests that the rate of lactamization may be reduced in both acidic and basic conditions compared to neutral pH.[8] Therefore, it is critical to determine the optimal pH for the stability of 4-Fluorophenibut hydrochloride experimentally.

Q4: Are there any known degradation products of 4-Fluorophenibut hydrochloride?

While specific degradation products of 4-Fluorophenibut hydrochloride are not documented in the literature, the primary degradation product is hypothesized to be its lactam, 4-(4-fluorophenyl)pyrrolidin-2-one. For the structurally similar drug baclofen, the corresponding lactam, (4R,S)-4-(4-chlorophenyl)pyrrolidin-2-one, is a known impurity and degradation product.[9]

Troubleshooting Guides

Issue 1: Rapid loss of potency of my 4-Fluorophenibut hydrochloride solution.

  • Possible Cause: Degradation of the compound, likely through lactamization.

  • Troubleshooting Steps:

    • pH Measurement: Check the pH of your aqueous solution. Based on data from similar compounds, extremes in pH, particularly basic conditions, may accelerate degradation.[5][6]

    • Temperature Control: Ensure your solution is stored at the recommended temperature. Elevated temperatures can increase the rate of degradation. Consider storing solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.

    • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

    • Buffer Selection: If using a buffer, ensure it is appropriate for the intended pH range and does not catalyze the degradation.

    • Fresh Preparation: Prepare solutions fresh before each experiment if stability is a significant concern. An anecdotal report suggests phenibut in water can degrade noticeably within a day.

Issue 2: Appearance of an unknown peak in my HPLC chromatogram during analysis of a 4-Fluorophenibut hydrochloride solution.

  • Possible Cause: Formation of a degradation product, most likely the lactam.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm if the unknown peak is a degradation product, perform a forced degradation study. Expose your 4-Fluorophenibut hydrochloride solution to stress conditions (e.g., acid, base, heat, oxidation, light) and monitor the chromatogram for the growth of the unknown peak.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peak. The expected mass of the lactam derivative would be that of 4-Fluorophenibut minus the mass of a water molecule.

    • Review Literature on Analogs: Compare the retention time and mass of your unknown peak with known degradation products of similar compounds like baclofen.[9]

Data Presentation

Due to the lack of specific quantitative data for 4-Fluorophenibut hydrochloride, the following table summarizes the results of forced degradation studies on the structurally similar compound, Baclofen . This can serve as a preliminary guide for designing stability studies.

Table 1: Summary of Forced Degradation Studies on Baclofen in Aqueous Solution

Stress ConditionReagent/DetailsDurationTemperatureDegradation ObservedReference
Acidic Hydrolysis0.1 M HCl--Very minute degradation[5]
Acidic Hydrolysis---Extensive degradation[7]
Basic Hydrolysis---Highly degradable[5]
Basic Hydrolysis---Mild degradation[7]
Neutral Hydrolysis---No degradation[5]
Oxidative Stress---~7.5% degradation[5]
Thermal Stress---~8.3% degradation[5]
Thermal Stress---Mild degradation[7]

Note: The conflicting reports on acidic and basic degradation highlight the importance of precise experimental control and the need for compound-specific studies.

Experimental Protocols

Protocol 1: General Stability Indicating HPLC Method Development

This protocol provides a general framework for developing a stability-indicating HPLC method for 4-Fluorophenibut hydrochloride, adapted from methods for baclofen.[7][10][11]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH adjusted to a range of 3-7 to assess optimal separation and stability) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 4-Fluorophenibut hydrochloride (e.g., around 220 nm for baclofen).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 4-Fluorophenibut hydrochloride in a suitable solvent (e.g., water or a water/organic mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.

  • Peak Purity: Assess the peak purity of the parent drug to ensure that the chromatographic peak is not co-eluting with any degradation products.

Mandatory Visualization

degradation_pathway cluster_main Hypothesized Degradation of 4-Fluorophenibut 4_F_Phenibut 4-Fluorophenibut (Aqueous Solution) Lactam 4-(4-fluorophenyl)pyrrolidin-2-one (Lactam Degradation Product) 4_F_Phenibut->Lactam Intramolecular Cyclization Water H₂O Lactam->Water +

Caption: Hypothesized lactamization degradation pathway of 4-Fluorophenibut hydrochloride in an aqueous solution.

experimental_workflow cluster_workflow Stability Testing Workflow Start Prepare Aqueous Solution of 4-Fluorophenibut HCl Stress Expose to Stress Conditions (pH, Temp, Light) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Identify Identify Degradation Products (e.g., using LC-MS) Analyze->Identify Quantify Quantify Parent Drug and Degradation Products Analyze->Quantify End Determine Degradation Rate and Pathway Identify->End Quantify->End

Caption: General experimental workflow for assessing the stability of 4-Fluorophenibut hydrochloride in aqueous solutions.

References

Troubleshooting unexpected results in 4-Fluoro phenibut HCl experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro phenibut HCl

Welcome to the technical support center for 4-Fluoro phenibut HCl (also known as F-Phenibut). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results during their experiments. The following guides and FAQs address common issues in synthesis, analysis, and in vitro studies.

Section 1: General Troubleshooting & FAQs

A logical approach to troubleshooting can save significant time and resources. When an unexpected result occurs, it's crucial to determine if it's a random error or a systematic issue.[1][2] As a first step, repeating the experiment is often recommended to rule out simple human error before proceeding with extensive troubleshooting.[1][3]

dot

Caption: General workflow for troubleshooting unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Fluoro phenibut HCl and how does it differ from Phenibut?

A1: 4-Fluoro phenibut (F-Phenibut) is a derivative of phenibut, which is an analogue of the inhibitory neurotransmitter GABA.[4][5][6] The key structural difference is the addition of a fluorine atom to the para position of the phenyl ring.[7][8] This modification increases its lipophilicity and potency as a GABA-B receptor agonist compared to phenibut.[7][8] Its hydrochloride (HCl) salt form enhances stability and solubility in aqueous solutions.[9]

Q2: What are the primary mechanisms of action for 4-Fluoro phenibut?

A2: 4-Fluoro phenibut is a selective and potent agonist for the GABA-B receptor.[4][5][10] Like gabapentin and pregabalin, it is also classified as a gabapentinoid, suggesting it likely binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs).[6][11] Its action on GABA-B receptors leads to neuronal hyperpolarization and a reduction in neuronal excitability.[8][10]

dot

Signaling_Pathway Simplified Proposed Signaling Pathway FPH 4-Fluoro phenibut HCl GABA_B GABA-B Receptor (GPCR) FPH->GABA_B Binds & Activates Ca_Channel Voltage-Gated Ca2+ Channel (α2δ subunit) FPH->Ca_Channel Binds & Inhibits AC Adenylyl Cyclase GABA_B->AC Inhibits K_Channel GIRK Channel (K+ Efflux) GABA_B->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter Hyperpolarization->Neurotransmitter Contributes to

Caption: Simplified diagram of 4-Fluoro phenibut HCl's primary mechanisms of action.

Section 2: Synthesis and Purification Troubleshooting

The synthesis of phenibut and its derivatives is a multi-stage process, often starting from benzaldehyde and involving intermediates like diethyl benzalmalonate.[12][13] Issues can arise at any stage, from reaction incompletion to purification challenges.

Q3: My synthesis yield is significantly lower than expected. What are the common causes?

A3: Low yields can stem from several factors:

  • Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where required.

  • Reaction Conditions: Incomplete reactions can occur due to incorrect temperature, pressure, or reaction time. For hydrogenation steps, ensure the catalyst (e.g., Raney nickel) is active.[14]

  • Atmosphere Control: Reactions sensitive to air or moisture must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup Losses: Product may be lost during extraction or washing steps. Check the pH during acid/base extractions to ensure the compound is in the correct ionic state for the desired solvent layer.

Q4: I am observing unexpected spots on my TLC plate after synthesis. How can I identify these impurities?

A4: Unexpected spots indicate the presence of byproducts or unreacted starting materials.

  • Co-spotting: Run a TLC with your product, the starting materials, and a co-spot (mixture of product and starting material) to identify unreacted precursors.

  • Common Impurities: In phenibut-related syntheses, side-reactions can lead to various impurities. Cross-contamination during manufacturing is also a known issue in commercially available products.[15]

  • Spectroscopic Analysis: If an impurity is persistent after initial purification, it may be necessary to isolate it via preparative chromatography and identify it using NMR or Mass Spectrometry (MS).

Q5: My purified 4-Fluoro phenibut HCl won't crystallize properly or appears oily.

A5: Crystallization issues are common for HCl salts, which can be hygroscopic.

  • Solvent System: Experiment with different solvent/anti-solvent systems (e.g., Ethanol/Ether, Isopropanol/Hexane) to induce crystallization.

  • Purity: Oily products often indicate the presence of residual solvent or impurities that inhibit crystal lattice formation. Re-purify the product using column chromatography if necessary.

  • Water Content: Ensure the product is thoroughly dried under vacuum. The presence of water can prevent the formation of a crystalline solid.

Section 3: Analytical Characterization Troubleshooting

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.[9][16]

Q6: The peaks in my HPLC chromatogram are broad or tailing. What should I check?

A6: Poor peak shape in HPLC can be caused by chemical or mechanical issues. For amine-containing compounds like 4-Fluoro phenibut, interactions with the stationary phase are common.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with free silanol groups on C18 columns.Use a mobile phase with a competitive amine (e.g., 0.1% Triethylamine) or an acid modifier (e.g., 0.1% TFA). Use an end-capped column.
Broad Peaks Low mobile phase pH causing poor retention; column degradation.Increase mobile phase pH slightly (staying within column limits). Use a guard column or replace the analytical column.
Split Peaks Column blockage or void; sample solvent incompatible with mobile phase.Flush or replace the column. Dissolve the sample in the mobile phase.

Q7: My Mass Spectrometry (MS) results are inconsistent or show unexpected fragments.

A7: 4-Fluoro phenibut, like its parent compound phenibut, can be thermally labile.[14]

  • GC-MS Issues: Thermal degradation in the hot injector port of a Gas Chromatograph is a known problem, leading to cyclization into a lactam.[14] For GC-MS, use a lower injector temperature (<200°C) or derivatize the sample first.[14]

  • LC-MS (ESI): In Electrospray Ionization, you should expect to see the protonated molecular ion [M+H]+. Unexpected adducts (e.g., [M+Na]+, [M+K]+) can appear if glassware or solvents are not clean. Ensure high-purity solvents are used.

Q8: My ¹H-NMR spectrum looks "dirty" or has shifted peaks compared to reference data.

A8: Contaminated NMR tubes, residual solvent, or pH effects can alter spectra.

  • Solvent Peaks: Ensure you are using a deuterated solvent of high purity. Identify common solvent impurity peaks (e.g., water, grease).

  • pH Effects: The chemical shifts of protons near the amine and carboxylic acid groups are sensitive to pH. Ensure consistent sample preparation or use a buffered solvent if comparing spectra.

  • Purity: Broad humps or multiple unidentifiable small peaks often indicate impurities. Correlate the NMR with HPLC-UV or LC-MS data to assess purity.[17]

Section 4: In Vitro and Biological Assay Troubleshooting

Experiments investigating the biological activity of 4-Fluoro phenibut HCl require careful preparation and handling.

Q9: I'm not observing the expected neuronal inhibition in my cell-based assay.

A9: A lack of biological response can be due to issues with the compound, the cells, or the assay itself.

  • Compound Solubility & Stability: 4-Fluoro phenibut HCl is soluble in aqueous solutions like PBS and cell culture media.[8][11] However, ensure the compound has fully dissolved and has not precipitated out of solution. Prepare fresh solutions for each experiment, as stability in media over long periods may be limited.

  • Receptor Expression: Confirm that the cell line you are using (e.g., cerebellar Purkinje cells) expresses a sufficient level of the target GABA-B receptors.[10]

  • Dose-Response: The compound's potency is high but finite. Ensure you are using a concentration range appropriate for its EC₅₀ (reported as ~23.3 µM in mouse cerebellar Purkinje cells).[5][8][10] Run a full dose-response curve to verify activity.

Table 1: Comparative Potency of GABA-B Agonists

Compound EC₅₀ (µM) in mouse cerebellar Purkinje cells
Baclofen 6.0[5][8][10]
4-Fluoro phenibut 23.3 [5][8][10]

| Phenibut | 1362[5][8][10] |

Q10: How should I prepare 4-Fluoro phenibut HCl for in vivo administration?

A10: The HCl salt form is water-soluble, simplifying formulation.

  • Vehicle Selection: For oral administration, it can be suspended in 0.5% carboxymethyl cellulose (CMC) or dissolved in saline.[18] For injections, it can be dissolved in saline, or for less soluble compounds, co-solvent systems like DMSO/corn oil may be tested.[18]

  • Solubility Check: Always verify the solubility and stability of your final formulation at the target concentration before administration. Some common formulations are listed by chemical suppliers.[11][18]

Section 5: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This is a general protocol adaptable for purity analysis of 4-Fluoro phenibut HCl.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[14]

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Fluoro phenibut HCl sample in the mobile phase to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Start with 5% Mobile Phase B for 2 minutes.

    • Ramp to 95% Mobile Phase B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks.

References

Optimizing the purity of synthesized 4-Fluoro phenibut hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro phenibut Hydrochloride

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions, and standardized protocols for optimizing the chemical purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is the hydrochloride salt of β-(4-Fluorophenyl)-γ-aminobutyric acid (GABA). It is a gabapentinoid and a derivative of phenibut, a compound with both nootropic and anxiolytic properties.[1][2][3] The addition of a fluorine atom to the phenyl ring can significantly alter its pharmacokinetic and pharmacodynamic properties. As a hydrochloride salt, it is typically a crystalline solid with increased water solubility compared to its freebase form, which is beneficial for bioavailability.[4]

Q2: What are the common impurities encountered during the synthesis of this compound?

While the exact impurity profile depends on the synthetic route, common impurities in multi-step syntheses of GABA analogues may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Side-Products: Isomeric byproducts, such as other regioisomers of fluorination if that step is not perfectly selective.

  • Intermediates: Incomplete conversion from an intermediate to the final product.[1][3]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, diethyl ether, acetone) may be retained in the final solid.

  • Inorganic Salts: Byproducts from pH adjustments or reagents used in the synthesis.

Q3: Which analytical techniques are most effective for assessing the purity of a fluorinated compound like this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard and effective technique for quantifying phenibut and its derivatives.[5][6]

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): This is a highly specific and powerful technique for determining the absolute purity of fluorinated compounds.[7] It uses a certified internal standard of known purity for quantification, avoiding the need for a reference standard of the analyte itself.[7]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of the main compound and any impurities.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For advanced analysis, HPLC-ICP-MS/MS can be used as a fluorine-specific detector to identify and quantify all fluorine-containing species, even those that are not easily ionized by conventional MS techniques.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and analysis of this compound.

Issue 1: Low Purity or Complex Mixture After Initial Synthesis

  • Q: My initial analysis (TLC, ¹H NMR) of the crude product shows a complex mixture with low purity. What is the best course of action?

    • A: First, attempt to identify the major impurities using LC-MS to obtain their molecular weights. Use ¹H and ¹⁹F NMR to gain structural information about these components. Once the impurities are tentatively identified (e.g., unreacted starting material, side-product), you can devise a targeted purification strategy. A typical first step is recrystallization, which is effective for removing impurities with different solubility profiles. If recrystallization is insufficient, column chromatography is the next logical step.

Issue 2: Difficulties with Crystallization of the Hydrochloride Salt

  • Q: My this compound product is "oiling out" or failing to crystallize from solution. How can I resolve this?

    • A: The formation of amine hydrochloride salts can be challenging, often due to the presence of water or the choice of solvent. Consider the following troubleshooting steps:

      • Use Anhydrous Solvents: Water can interfere with salt crystallization. Ensure your solvents are thoroughly dried. Using anhydrous HCl (e.g., as a solution in isopropanol or ether) instead of aqueous HCl can be beneficial.

      • Optimize the Solvent System: A common technique is to dissolve the free amine in a polar solvent like isopropanol (IPA) or ethanol and then add a non-polar "anti-solvent" like diethyl ether or acetone in excess to precipitate the salt.

      • Introduce a Seed Crystal: If you have a small amount of pure, crystalline product, adding it to the supersaturated solution can initiate crystallization.

      • Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling often promotes oil formation rather than crystallization.

Issue 3: Analytical Challenges in Purity Determination

  • Q: The signals in my ¹⁹F NMR spectrum are overlapping, making accurate quantification impossible. What can I do?

    • A: Overlapping signals are a known challenge in ¹⁹F NMR.[7] To resolve this, you can:

      • Use a Higher Field Spectrometer: Increasing the magnetic field strength enhances chemical shift dispersion, which can separate overlapping peaks.[7]

      • Change the Solvent: Different deuterated solvents can alter the chemical shifts of your compound and its impurities, potentially resolving the overlap.[7]

      • Employ 2D NMR Techniques: Advanced experiments like ¹H-¹⁹F HETCOR can help assign individual fluorine signals within a complex mixture.[7]

  • Q: I am observing low sensitivity in my mass spectrometry analysis. How can this be improved?

    • A: Poor ionization is a common cause of low MS sensitivity.[7] To troubleshoot:

      • Optimize Ionization Source: Adjust parameters such as capillary voltage, gas flow, and temperature for the electrospray ionization (ESI) source.

      • Try a Different Ionization Technique: If ESI is not effective, atmospheric pressure chemical ionization (APCI) may provide better results for your compound.[7]

      • Check Mobile Phase: Ensure high-purity solvents are used. Non-volatile buffers or additives can cause ion suppression.[7]

Data Presentation

Table 1: Comparison of Recrystallization Solvent Systems (Hypothetical Data)

Solvent SystemRatio (v/v)Yield (%)Purity by HPLC (%)Observations
Isopropanol / Diethyl Ether1:1575%99.5%Fine white crystalline solid formed.
Ethanol / Acetone1:1082%98.8%Small needles, slightly hygroscopic.
Methanol-60%97.2%Slow crystallization, larger crystals.
Water-55%96.5%Product is highly soluble; difficult to precipitate.

Table 2: Troubleshooting Common Analytical Issues

IssueAnalytical MethodPotential Cause(s)Recommended Solution(s)
Inaccurate Purity ValueQuantitative ¹⁹F NMR- Incomplete T1 relaxation- Signal overlap- Impure internal standard- Set relaxation delay (d1) to >5x the longest T1.- Use a higher field magnet or change solvent.- Verify the purity of the internal standard.[7]
Peak Tailing or BroadeningHPLC- Column degradation- Incompatible mobile phase pH- Sample overload- Use a guard column or replace the analytical column.- Adjust mobile phase pH to ensure analyte is fully ionized.- Reduce injection volume or sample concentration.
Compound DegradationGC- High injection port temperature- Active sites on the column- Lower the injection port temperature.- Use a deactivated column or derivatize the analyte.[7]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Dissolution: Dissolve the crude 4-Fluoro phenibut HCl in a minimum amount of a hot polar solvent (e.g., isopropanol).

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a non-polar anti-solvent (e.g., anhydrous diethyl ether) until the solution becomes faintly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purity Determination by Quantitative ¹⁹F NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4-Fluoro phenibut HCl sample into an NMR tube.

    • Accurately weigh and add a suitable, high-purity (≥99.5%) internal standard (e.g., hexafluorobenzene).[7]

    • Add a sufficient volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a high-field spectrometer.

    • Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure accurate signal integration.[7]

  • Data Processing and Calculation:

    • Integrate the well-resolved signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the standard qNMR equation, accounting for the molar masses, masses, number of fluorine atoms, and integral values of the analyte and the standard.

Mandatory Visualizations

G cluster_synthesis Synthesis & Crude Isolation cluster_purification Purification Workflow cluster_analysis Purity Analysis & Characterization cluster_final Final Product Assessment crude Crude 4-Fluoro phenibut HCl recrystallize Recrystallization (e.g., IPA/Ether) crude->recrystallize ms LC-MS for Impurity ID crude->ms Impurity ID hplc HPLC-UV Analysis recrystallize->hplc chromatography Column Chromatography (Silica Gel) qnmr Quantitative ¹⁹F NMR chromatography->qnmr Check Purity hplc->chromatography Fail final_product Pure Product (Purity > 99.5%) hplc->final_product Pass qnmr->final_product Pass fail Repurify qnmr->fail Fail fail->recrystallize

Caption: Workflow for Purification and Analysis.

References

How to prevent degradation of 4-Fluoro phenibut hydrochloride in storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Fluoro-phenibut hydrochloride (F-Phenibut HCl) to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Fluoro-phenibut hydrochloride?

For optimal stability, 4-Fluoro-phenibut hydrochloride should be stored under controlled conditions to minimize degradation. The recommended storage temperatures are based on the desired duration of storage.

Data Presentation: Recommended Storage Conditions

Storage DurationTemperatureAtmosphereLight ConditionsExpected Stability
Long-term-20°CInert gas (e.g., Argon, Nitrogen)Protected from light≥ 5 years
Short-term2-8°CInert gas (e.g., Argon, Nitrogen)Protected from lightSeveral weeks to months
Room TemperatureAmbientTightly sealedProtected from lightSuitable for short periods (e.g., shipping, daily use)

Q2: What is the primary degradation pathway for 4-Fluoro-phenibut hydrochloride?

While specific degradation pathways for 4-Fluoro-phenibut hydrochloride are not extensively published, a primary concern, based on its structural analogue phenibut, is thermal degradation through intramolecular cyclization. This reaction results in the formation of a lactam, 4-(4-fluorophenyl)-2-pyrrolidinone, and the elimination of hydrogen chloride. This process is more likely to occur at elevated temperatures.

Mandatory Visualization: Predicted Thermal Degradation Pathway

G 4-Fluoro-phenibut_hydrochloride 4-Fluoro-phenibut Hydrochloride Lactam 4-(4-fluorophenyl)-2-pyrrolidinone 4-Fluoro-phenibut_hydrochloride->Lactam Heat (Δ) HCl Hydrogen Chloride 4-Fluoro-phenibut_hydrochloride->HCl Heat (Δ)

Caption: Predicted thermal degradation of 4-Fluoro-phenibut hydrochloride to its corresponding lactam.

Q3: What are other potential degradation pathways for 4-Fluoro-phenibut hydrochloride?

In addition to thermal cyclization, other potential degradation pathways, common for pharmaceutical compounds, include:

  • Hydrolysis: The amide and carboxylic acid functional groups could be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH.

  • Oxidation: The molecule could be susceptible to oxidation, particularly if exposed to oxidizing agents or reactive oxygen species.

  • Photodegradation: Exposure to UV or visible light may induce degradation, although specific photoproducts have not been identified.

Troubleshooting Guides

Problem: I observe a new, unexpected peak in my HPLC analysis of a stored 4-Fluoro-phenibut hydrochloride sample.

Possible Cause: This could indicate degradation of the compound. The new peak may correspond to a degradation product.

Solution:

  • Verify Storage Conditions: Confirm that the sample has been stored at the recommended temperature (-20°C for long-term storage) and protected from light and moisture.

  • Analyze by LC-MS: To identify the unknown peak, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass of the potential lactam degradation product, 4-(4-fluorophenyl)-2-pyrrolidinone, would be different from the parent compound.

  • Perform a Forced Degradation Study: To confirm the identity of the degradation product, a forced degradation study can be performed to intentionally generate degradation products for comparison.

Problem: My sample of 4-Fluoro-phenibut hydrochloride has changed in appearance (e.g., color change, clumping).

Possible Cause: Physical changes can be an indicator of chemical degradation or moisture absorption.

Solution:

  • Assess Purity: The purity of the sample should be re-assessed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Check for Moisture: Clumping may indicate the absorption of water. The material is hygroscopic and should be handled in a dry environment (e.g., a glove box).

  • Review Handling Procedures: Ensure that the compound is handled quickly when removed from cold storage to prevent condensation from forming on the solid material. Always allow the container to warm to room temperature before opening.

Experimental Protocols

Protocol: Forced Degradation Study of 4-Fluoro-phenibut Hydrochloride

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of 4-Fluoro-phenibut hydrochloride under various stress conditions.

1. Materials:

  • 4-Fluoro-phenibut hydrochloride

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.4)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve 4-Fluoro-phenibut hydrochloride in 0.1 N and 1 N HCl. Incubate solutions at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 4-Fluoro-phenibut hydrochloride in 0.1 N and 1 N NaOH. Incubate solutions at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 4-Fluoro-phenibut hydrochloride in a 3% H₂O₂ solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the solutions.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (see below).

Protocol: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization: Experimental Workflow for Stability Study

G cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1N & 1N HCl, 60°C) Base_Hydrolysis Base Hydrolysis (0.1N & 1N NaOH, RT) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, solid) Photolytic Photolytic (ICH Q1B) Sample_Preparation Prepare Solutions/Solid Samples of 4-Fluoro-phenibut HCl Stress_Application Apply Stress Conditions Sample_Preparation->Stress_Application Time_Points Sample at Various Time Points Stress_Application->Time_Points Sample_Processing Neutralize and Dilute Samples Time_Points->Sample_Processing HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Processing->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis Peak_Identification Identify Degradation Products (LC-MS, NMR) Data_Analysis->Peak_Identification

Caption: Workflow for conducting a forced degradation study of 4-Fluoro-phenibut hydrochloride.

Technical Support Center: 4-Fluoro Phenibut Hydrochloride (F-Phenibut) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vivo effects of 4-Fluoro phenibut hydrochloride, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: 4-Fluoro phenibut (F-phenibut) is a derivative of phenibut and acts primarily as a γ-aminobutyric acid (GABA) mimetic.[1][2] Its principal on-target effect is agonism at the GABA-B receptor.[3][4][5][6] The addition of a fluorine atom to the phenyl ring enhances its potency compared to the parent compound, phenibut.[3][4]

Q2: What are the most likely off-target effects of this compound in vivo?

A2: Based on the pharmacology of its parent compound, phenibut, and other gabapentinoids, the most probable off-target effects of F-phenibut involve the α2δ subunit of voltage-gated calcium channels (VGCCs).[7][8] At higher doses, phenibut has also been noted to have some activity at GABA-A receptors.[7] Therefore, researchers should be aware of potential side effects associated with both GABA-B agonism and VGCC blockade.

Q3: What are the expected physiological consequences of on-target GABA-B receptor activation?

A3: Activation of GABA-B receptors is generally associated with central nervous system (CNS) depressant effects.[7] These can include sedation, anxiolysis (reduction of anxiety), and muscle relaxation.[1][9] Overdose or high doses can lead to significant CNS depression.[10]

Q4: What potential side effects could indicate off-target α2δ subunit blockade?

A4: Blockade of the α2δ subunit of VGCCs is the mechanism of action for drugs like gabapentin and pregabalin.[11][12] Common side effects observed with these compounds include dizziness, somnolence (sleepiness), and ataxia (impaired coordination).[12][13] Cardiovascular effects such as changes in heart rate and blood pressure have also been reported with calcium channel blockers in general.[14][15]

Q5: How does the potency of 4-Fluoro phenibut compare to phenibut and baclofen?

A5: In vitro studies have shown that 4-Fluoro phenibut is a significantly more potent GABA-B agonist than phenibut but less potent than baclofen.[3][5] One study reported EC₅₀ values for activating a potassium current in mouse cerebellar cells as follows: baclofen (6.0 μM), F-phenibut (23.3 μM), and phenibut (1362 μM).[3][6] This suggests that lower doses of F-phenibut are required to achieve on-target effects compared to phenibut.

Troubleshooting Guide for In Vivo Experiments

Observed Issue Potential Cause (On-Target vs. Off-Target) Troubleshooting Steps & Rationale
Excessive Sedation or Ataxia at Low Doses On-Target: High sensitivity to GABA-B agonism in the animal model. Off-Target: Concurrent blockade of α2δ-containing VGCCs, leading to additive CNS depression.[12]1. Conduct a Dose-Response Study: Establish the minimum effective dose for the desired on-target effect (e.g., anxiolysis). 2. Use a Selective Antagonist: Pre-treat with a selective GABA-B antagonist (e.g., CGP 55845) to see if the excessive sedation is reversed. If sedation persists, it suggests an off-target mechanism. 3. Comparative Behavioral Assays: Use assays that can differentiate sedation from anxiolysis, such as the rotarod test for motor impairment versus the elevated plus maze for anxiety.
Unexpected Cardiovascular Effects (e.g., Hypotension, Bradycardia) On-Target: Systemic GABA-B agonism can have cardiovascular effects. Off-Target: Blockade of L-type calcium channels in cardiovascular tissue, a known effect of some calcium channel blockers.[14][16]1. Monitor Vital Signs: Continuously monitor blood pressure and heart rate following administration. 2. Administer a Peripheral GABA-B Antagonist: Use an antagonist that does not readily cross the blood-brain barrier to determine if the effects are centrally or peripherally mediated. 3. Ex Vivo Tissue Bath Assay: Assess the direct effect of F-phenibut on isolated cardiac or vascular tissue preparations to check for direct calcium channel blockade.
High Variability in Behavioral Readouts Experimental: Inconsistent drug administration, animal handling, or environmental factors. Pharmacological: Complex interplay between on-target and off-target effects at the dose used. The compound may have a narrow therapeutic window.1. Refine Experimental Protocol: Ensure consistent dosing volume, route of administration, and timing of behavioral testing. Acclimatize animals to the testing environment. 2. Pharmacokinetic (PK) Analysis: Measure plasma and brain concentrations of F-phenibut at different time points to correlate exposure with behavioral effects.[17] 3. Fractionate Dosing: Investigate if administering the total dose in smaller, more frequent intervals can stabilize the effects.
Analgesic Effects Observed in Pain Models On-Target: GABA-B agonists can have antinociceptive properties.[9] Off-Target: Blockade of α2δ-containing VGCCs is a primary mechanism for treating neuropathic pain.[8][12]1. Use a Selective GABA-B Agonist Control: Compare the analgesic effect of F-phenibut to a highly selective GABA-B agonist like baclofen.[18] 2. Test in Different Pain Models: Evaluate efficacy in models of inflammatory vs. neuropathic pain, as gabapentinoids are particularly effective in the latter.[19] 3. Co-administration with Pregabalin/Gabapentin: Assess for synergistic or additive effects when co-administered with a known α2δ ligand.

Quantitative Data Summary

Table 1: Comparative Receptor Binding & Potency Data Note: Direct binding affinity (Ki) data for this compound is limited. The table includes potency data and binding data for the parent compound, phenibut, for reference.

CompoundTargetAssay TypeValueSpeciesReference
4-Fluoro phenibut GABA-B ReceptorK+ Current Activation (EC₅₀)23.3 μMMouse[3][6]
Phenibut GABA-B ReceptorK+ Current Activation (EC₅₀)1362 μMMouse[3][6]
Baclofen GABA-B ReceptorK+ Current Activation (EC₅₀)6.0 μMMouse[3][6]
Phenibut GABA-B ReceptorBinding Affinity (IC₅₀)92 μMRat[10]
(R)-Phenibut α2δ Subunit (VGCC)Binding Affinity (Ki)23 μMRat[10]
(S)-Phenibut α2δ Subunit (VGCC)Binding Affinity (Ki)39 μMRat[10]

Detailed Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Sedation In Vivo

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=8-10 per group):

    • Vehicle (Saline)

    • This compound (e.g., 5, 10, 20 mg/kg, i.p.)

    • GABA-B Antagonist (e.g., CGP 55845, 10 mg/kg, i.p.) + 4-Fluoro phenibut HCl (20 mg/kg, i.p.)

    • Positive Control (e.g., Diazepam, 2 mg/kg, i.p.)

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • For the antagonist group, administer CGP 55845 thirty minutes prior to the 4-Fluoro phenibut HCl injection.

    • Administer Vehicle, 4-Fluoro phenibut HCl, or Diazepam.

    • Thirty minutes post-injection, place each mouse on a rotarod apparatus (e.g., accelerating from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall for each animal. A shorter latency indicates motor impairment/sedation.

  • Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A reversal of the reduced latency to fall in the antagonist group would suggest the effect is primarily GABA-B mediated.

Protocol 2: Receptor Occupancy Study using Ex Vivo Autoradiography

  • Objective: To determine the in vivo binding of 4-Fluoro phenibut HCl to GABA-B receptors and potentially α2δ subunits at behaviorally relevant doses.

  • Procedure:

    • Dose animals with Vehicle or varying doses of 4-Fluoro phenibut HCl.

    • At the time of peak behavioral effect (e.g., 30 minutes post-injection), euthanize the animals and rapidly extract the brains.

    • Flash-freeze the brains and prepare cryosections (e.g., 20 µm).

    • Thaw-mount sections onto slides.

    • Incubate the sections with a radioligand specific for the target of interest (e.g., [³H]CGP 54626 for GABA-B or [³H]gabapentin for α2δ).

    • Wash the slides to remove unbound radioligand.

    • Expose the slides to a phosphor imaging screen or film.

  • Data Analysis: Quantify the optical density in specific brain regions (e.g., cortex, thalamus, cerebellum). A dose-dependent decrease in radioligand binding in the F-phenibut-treated groups compared to the vehicle group indicates target engagement.

Visualizations (Graphviz DOT Language)

Signaling_Pathways cluster_0 4-Fluoro Phenibut HCl cluster_1 Membrane Targets cluster_2 Downstream Cellular Effects cluster_3 Physiological Outcomes F_Phenibut 4-Fluoro Phenibut HCl GABA_B GABA-B Receptor (On-Target) F_Phenibut->GABA_B Agonist VGCC α2δ Subunit of VGCC (Off-Target) F_Phenibut->VGCC Blocker K_Channel ↑ K+ Conductance (Hyperpolarization) GABA_B->K_Channel Ca_Channel ↓ Ca2+ Conductance GABA_B->Ca_Channel NT_Release ↓ Neurotransmitter Release VGCC->NT_Release Sedation Sedation K_Channel->Sedation Anxiolysis Anxiolysis Ca_Channel->Anxiolysis NT_Release->Anxiolysis Ataxia Ataxia NT_Release->Ataxia

Caption: Primary and potential off-target signaling pathways of 4-Fluoro phenibut HCl.

Experimental_Workflow start Start: Observe Unexpected In Vivo Effect dose_response 1. Dose-Response Curve (e.g., Rotarod, EPM) start->dose_response pk_pd 2. PK/PD Analysis (Correlate exposure with effect) dose_response->pk_pd antagonist 3. Selective Antagonist Study (e.g., GABA-B antagonist) pk_pd->antagonist decision Is effect blocked by antagonist? antagonist->decision on_target Conclusion: Effect is likely ON-TARGET decision->on_target Yes receptor_occupancy 4. Ex Vivo Receptor Occupancy Study decision->receptor_occupancy No off_target Conclusion: Effect is likely OFF-TARGET receptor_occupancy->off_target Troubleshooting_Logic start Issue: High variability in behavioral data q1 Is dosing/handling protocol consistent? start->q1 a1_no Action: Standardize all procedures. Retest. q1->a1_no No q2 Is the effect dose-dependent but still variable? q1->q2 Yes a2_no Action: Re-evaluate dose range. Check compound stability. q2->a2_no No q3 Could PK variability be the cause? q2->q3 Yes a3_yes Action: Conduct PK study. Correlate plasma levels to behavior. q3->a3_yes Yes end Conclusion: Variability likely due to on/off-target interplay at Cmax. q3->end No

References

Identifying and minimizing impurities in 4-Fluoro phenibut samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro phenibut. The information provided is intended to help identify and minimize impurities in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in 4-Fluoro phenibut samples?

A1: Impurities in 4-Fluoro phenibut can originate from the synthetic route or degradation. Based on common synthetic pathways and the stability of related compounds, potential impurities include:

  • Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and byproducts.

    • 4-Fluorophenylacetic acid: A common precursor in the synthesis of phenibut analogs.

    • Phthalimide: If a Gabriel synthesis is employed for the introduction of the amine group, residual phthalimide may be present.

    • 4-(4-fluorophenyl)-2-pyrrolidinone: This is a potential byproduct formed during synthesis, particularly at elevated temperatures.

  • Degradation Products: These can form during analysis or storage.

    • 4-(4-fluorophenyl)-2-pyrrolidinone: This is a known thermal degradation product of 4-Fluoro phenibut, formed through intramolecular cyclization, especially at the high temperatures used in Gas Chromatography (GC) injectors.[1][2][3]

Q2: How can I identify impurities in my 4-Fluoro phenibut sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed to resolve 4-Fluoro phenibut from all potential impurities and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While useful for volatile impurities, GC-MS can cause the thermal degradation of 4-Fluoro phenibut into 4-(4-fluorophenyl)-2-pyrrolidinone.[1][2][3] If GC-MS is used, derivatization of the sample may be necessary to prevent this degradation.

Q3: What is the best way to minimize the formation of 4-(4-fluorophenyl)-2-pyrrolidinone during analysis?

A3: To minimize the formation of this degradation product, it is recommended to use analytical techniques that do not involve high temperatures. HPLC is the preferred method for the analysis of 4-Fluoro phenibut. If GC-MS must be used, consider a derivatization step to protect the amino and carboxylic acid groups from cyclizing at high temperatures.

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape or resolution.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH The mobile phase pH should be optimized to ensure the proper ionization state of 4-Fluoro phenibut and its impurities. For amine-containing compounds, a pH away from the pKa is generally recommended.
Wrong column chemistry A C18 column is a good starting point. However, if resolution is poor, consider other stationary phases like a phenyl-hexyl or a polar-embedded column.
Column degradation Ensure the mobile phase pH is within the stable range for the column. High or low pH can degrade the silica packing.

Issue: Ghost peaks appearing in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated mobile phase or diluent Prepare fresh mobile phase and sample diluent using high-purity solvents and reagents.
Carryover from previous injections Implement a robust needle wash protocol in the autosampler method. Run a blank injection to confirm the absence of carryover.
Sample Purification

Issue: Difficulty in removing a specific impurity by recrystallization.

Possible Cause Troubleshooting Step
Inappropriate solvent system The impurity may have similar solubility to 4-Fluoro phenibut in the chosen solvent. A solvent screen should be performed to find a system where the solubility of the product and the impurity are significantly different. Consider using a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) to fine-tune the crystallization process.[5][6][7][8]
Impurity co-crystallizes with the product If the impurity has a very similar structure, it may co-crystallize. In this case, an alternative purification technique like preparative chromatography may be necessary.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific levels of impurities in 4-Fluoro phenibut samples. As a general guideline for active pharmaceutical ingredients (APIs), the International Council for Harmonisation (ICH) guidelines set thresholds for the reporting, identification, and qualification of impurities. For a maximum daily dose of ≤ 2 g/day , the identification threshold for an unknown impurity is typically 0.10%.

Impurity Typical Reporting Threshold (ICH Q3A/B)
Any Unspecified Impurity≥ 0.10%
Total ImpuritiesNot to exceed a specified limit, typically around 1.0%

Experimental Protocols

Protocol 1: Generic Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for 4-Fluoro phenibut.

1. Column Selection:

  • Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Gradient Elution Program:

  • Start with a shallow gradient to screen for impurities (e.g., 5-95% B over 30 minutes).

  • Optimize the gradient to achieve adequate resolution between 4-Fluoro phenibut and all observed impurities.

4. Detection:

  • Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of 4-Fluoro phenibut. A wavelength around 220 nm is a reasonable starting point.

5. Forced Degradation Studies:

  • To ensure the method is stability-indicating, perform forced degradation studies on a sample of 4-Fluoro phenibut. This involves subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should be able to resolve the 4-Fluoro phenibut peak from all degradation product peaks.[9][10][11][12]

Protocol 2: General Recrystallization Procedure for Purification

This protocol outlines a general procedure for purifying 4-Fluoro phenibut by recrystallization.[5][6][7][8]

1. Solvent Selection:

  • The ideal solvent is one in which 4-Fluoro phenibut is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof).

2. Dissolution:

  • Place the impure 4-Fluoro phenibut in a flask.

  • Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_analysis Impurity Identification cluster_purification Purification Sample 4-Fluoro Phenibut Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS (with caution) Sample->GCMS LCMS LC-MS for MW HPLC->LCMS NMR NMR for Structure HPLC->NMR Impure Impure Sample Recrystallization Recrystallization Impure->Recrystallization Pure Pure 4-Fluoro Phenibut Recrystallization->Pure

Caption: Experimental workflow for impurity analysis and purification.

logical_relationship 4-Fluoro Phenibut 4-Fluoro Phenibut Process-Related Impurities Process-Related Impurities 4-Fluoro Phenibut->Process-Related Impurities Degradation Products Degradation Products 4-Fluoro Phenibut->Degradation Products Starting Materials Starting Materials Process-Related Impurities->Starting Materials Byproducts Byproducts Process-Related Impurities->Byproducts Thermal Degradation Product Thermal Degradation Product Degradation Products->Thermal Degradation Product

Caption: Classification of potential impurities in 4-Fluoro Phenibut.

References

Adjusting pH for optimal 4-Fluoro phenibut hydrochloride activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with 4-Fluorophenibut hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on optimizing experimental conditions by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for preparing solutions of 4-Fluorophenibut hydrochloride for in vitro assays?

For optimal activity in in vitro assays targeting the GABA-B receptor, it is recommended to prepare solutions of 4-Fluorophenibut hydrochloride in a buffer with a pH of 7.4 . This recommendation is based on standard protocols for GABA-B receptor binding and functional assays, which consistently utilize a physiological pH to mimic in vivo conditions.[1][2][3][4][5][6][7]

Q2: How does pH affect the stability of 4-Fluorophenibut hydrochloride in aqueous solutions?

As a hydrochloride salt of an amine-containing compound, the stability of 4-Fluorophenibut can be influenced by pH. While specific stability data for 4-Fluorophenibut hydrochloride across a wide pH range is limited, its structural analog, baclofen, is known to be freely soluble and relatively stable in both acidic (0.1N HCl) and basic (0.1N NaOH) solutions. However, for biological assays, maintaining a physiological pH of 7.4 is crucial for both compound stability and target receptor integrity. Extreme pH values can lead to degradation of the compound and denaturation of the target receptor.

Q3: Can I adjust the pH of my 4-Fluorophenibut hydrochloride solution? If so, what should I use?

Yes, you can adjust the pH of your solution. It is critical to use small volumes of dilute acids (e.g., 0.1N HCl) or bases (e.g., 0.1N NaOH) to minimize changes in the overall concentration of your stock solution. Always use high-purity reagents to avoid introducing contaminants that could interfere with your experiment. It is advisable to make adjustments slowly while monitoring the pH with a calibrated pH meter.

Q4: What is the mechanism of action of 4-Fluorophenibut hydrochloride?

4-Fluorophenibut hydrochloride is a selective agonist for the GABA-B receptor.[8] It is a derivative of phenibut and is structurally similar to baclofen. By binding to and activating GABA-B receptors, it mimics the action of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 4-Fluorophenibut hydrochloride, with a particular focus on pH-related issues.

Problem Possible Cause Recommended Solution
Low or no biological activity observed Incorrect pH of the assay buffer: The activity of 4-Fluorophenibut hydrochloride at the GABA-B receptor is pH-dependent. An inappropriate pH can alter the ionization state of the compound and the receptor, affecting binding affinity.Verify the pH of your assay buffer and adjust it to 7.4 using dilute HCl or NaOH. Ensure your pH meter is properly calibrated.
Degradation of the compound: Prolonged storage in a buffer with a non-optimal pH can lead to the degradation of 4-Fluorophenibut hydrochloride.Prepare fresh solutions of 4-Fluorophenibut hydrochloride for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C and use within a short period. Avoid repeated freeze-thaw cycles.
Precipitation of the compound in the stock solution or assay plate pH-dependent solubility: The solubility of 4-Fluorophenibut hydrochloride can vary with pH. As a hydrochloride salt, it is generally more soluble in acidic solutions. Adjusting the pH to a more basic range might decrease its solubility.Ensure the final concentration of the compound in the assay buffer does not exceed its solubility at pH 7.4. If precipitation occurs, consider preparing a fresh, more dilute stock solution. You can also try dissolving the compound in a small amount of DMSO before diluting it in the aqueous buffer.
High background signal in binding assays Non-specific binding: An incorrect buffer pH can sometimes increase non-specific binding of the ligand to the filter or other components of the assay system.Ensure the pH of your binding and wash buffers is 7.4. Consider adding a blocking agent like bovine serum albumin (BSA) to your buffer to reduce non-specific binding.
Inconsistent or variable results between experiments Inconsistent pH of buffers: Small variations in the pH of buffers between experiments can lead to significant differences in the measured activity of the compound.Always prepare fresh buffers for each set of experiments and meticulously check and adjust the pH to 7.4. Use a standardized protocol for buffer preparation.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the activity of 4-Fluorophenibut hydrochloride.

GABA-B Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABA-B receptors.[1][3]

1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

  • The final pellet, containing the cell membranes, is resuspended in binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a protein concentration of 0.1-0.5 mg/mL.

2. Binding Reaction:

  • In a 96-well plate, add:

    • 50 µL of membrane preparation

    • 25 µL of radioligand (e.g., [³H]GABA or a specific GABA-B antagonist)

    • 25 µL of 4-Fluorophenibut hydrochloride at various concentrations (for competition assays) or buffer (for saturation assays).

    • For non-specific binding, add a high concentration of a non-labeled GABA-B agonist (e.g., 1 mM GABA).

  • Incubate at room temperature for 60 minutes.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to calculate parameters such as Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration).

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of GABA-B receptor-mediated currents in cultured neurons.

1. Cell Preparation:

  • Plate primary neurons or a suitable cell line expressing GABA-B receptors on glass coverslips.

  • Maintain the cells in an appropriate culture medium until they are ready for recording.

2. Recording Setup:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

  • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply 4-Fluorophenibut hydrochloride at various concentrations to the cell using a local perfusion system.

  • Record the resulting changes in membrane current. GABA-B receptor activation typically induces an outward potassium current.

4. Data Analysis:

  • Measure the amplitude of the current evoked by 4-Fluorophenibut hydrochloride.

  • Construct a dose-response curve and fit it with the Hill equation to determine the EC₅₀ (half-maximal effective concentration).

Visualizations

Signaling Pathway of 4-Fluorophenibut Hydrochloride

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4F-Phenibut 4-Fluorophenibut Hydrochloride GABAB_R GABA-B Receptor GB1 GB2 4F-Phenibut->GABAB_R:gb1 Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel K+ G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to K_channel->K_channel

Caption: Signaling pathway of 4-Fluorophenibut hydrochloride at the GABA-B receptor.

Experimental Workflow for a GABA-B Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (pH 7.4) start->prep_membranes add_reagents Add Membranes, Radioligand, and 4F-Phenibut to Plate prep_membranes->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter_wash Filter and Wash (Wash Buffer pH 7.4) incubate->filter_wash measure Measure Radioactivity filter_wash->measure analyze Analyze Data (Calculate Ki/IC50) measure->analyze end End analyze->end

Caption: Workflow for a competitive GABA-B receptor radioligand binding assay.

Logical Relationship for Troubleshooting Low Activity

Troubleshooting_Logic cluster_pH pH Issues cluster_compound Compound Issues cluster_assay Assay Issues problem Low/No Activity check_pH Check Buffer pH problem->check_pH check_compound Check Compound Integrity problem->check_compound check_assay Review Assay Protocol problem->check_assay pH_incorrect pH Incorrect? check_pH->pH_incorrect compound_degraded Degraded? check_compound->compound_degraded protocol_error Protocol Error? check_assay->protocol_error adjust_pH Adjust to 7.4 pH_incorrect->adjust_pH Yes retest_pH Retest adjust_pH->retest_pH prepare_fresh Prepare Fresh Solution compound_degraded->prepare_fresh Yes retest_compound Retest prepare_fresh->retest_compound correct_protocol Correct Protocol protocol_error->correct_protocol Yes retest_assay Retest correct_protocol->retest_assay

References

Validation & Comparative

A Comparative Analysis of 4-Fluorophenibut Hydrochloride and Other Gabapentinoids

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the efficacy and mechanisms of gabapentinoids, with a focus on 4-Fluorophenibut hydrochloride in relation to established compounds like gabapentin and pregabalin.

While comprehensive, peer-reviewed comparative studies on the efficacy of 4-Fluorophenibut hydrochloride are limited, this guide synthesizes available data on its pharmacology and provides a detailed comparison with well-researched gabapentinoids.

Introduction to Gabapentinoids

Gabapentinoids, including gabapentin and pregabalin, are a class of drugs structurally derived from the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1]. Despite their structural similarity to GABA, they do not bind to GABA receptors[1][2]. Their primary mechanism of action involves binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) in the central nervous system[1][3][4]. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P[1][2]. This modulation of neuronal excitability is believed to underlie their therapeutic effects in conditions like neuropathic pain, epilepsy, and anxiety disorders[1][3].

4-Fluorophenibut hydrochloride (also known as F-Phenibut) is a derivative of phenibut and is structurally related to gabapentinoids[5][6]. It is known to act as a GABA-B receptor agonist, but it is also suggested to have activity at the α2δ subunit of VGCCs, similar to other gabapentinoids[7][8].

Comparative Efficacy and Pharmacology

Direct comparative efficacy data for 4-Fluorophenibut hydrochloride against other gabapentinoids from controlled clinical trials is not available. However, preclinical data and information from non-peer-reviewed sources suggest it is more potent than phenibut[7][8]. For a robust comparison, this guide focuses on the well-established gabapentinoids, gabapentin and pregabalin.

Quantitative Comparison of Gabapentin and Pregabalin:

ParameterGabapentinPregabalinSource(s)
Binding Affinity (α2δ subunit) Lower6-fold higher than Gabapentin[1][2]
Potency (Analgesic) Less Potent2 to 4 times more potent than Gabapentin[1][9]
Potency (Anticonvulsant) Less Potent3 to 10 times more potent than Gabapentin[1][9]
Bioavailability 33-60% (dose-dependent)≥90%[1][2]
Absorption Saturable, non-linearLinear[1][2]
Peak Plasma Concentration 3-4 hours1 hour[2][10]
Half-life ~6 hours~6 hours[1]

Mechanism of Action: Signaling Pathways

Gabapentinoids modulate neuronal activity primarily through their interaction with the α2δ-1 subunit of VGCCs. The binding of a gabapentinoid to this subunit inhibits the trafficking of the α2δ-1 subunit to the presynaptic terminals[3]. This leads to a reduction in the number of functional calcium channels at the synapse, thereby decreasing calcium influx and subsequent neurotransmitter release.

Gabapentinoid_Signaling_Pathway cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Calcium Influx VGCC->Ca_influx Mediates a2d1 α2δ-1 subunit a2d1->VGCC Modulates a2d1->Ca_influx Inhibits Gabapentinoid Gabapentinoid Gabapentinoid->a2d1 Binds to Neurotransmitter Excitatory Neurotransmitter Release Ca_influx->Neurotransmitter Triggers

Caption: Signaling pathway of gabapentinoid action at the presynaptic terminal.

Experimental Protocols

The following are generalized experimental protocols commonly used to assess the efficacy of gabapentinoids.

1. Radioligand Binding Assay to Determine α2δ Subunit Affinity:

  • Objective: To quantify the binding affinity of a compound to the α2δ subunit of VGCCs.

  • Methodology:

    • Prepare cell membranes from tissues or cell lines expressing the α2δ subunit.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-gabapentin) at various concentrations.

    • In parallel, incubate the membranes with the radioligand and increasing concentrations of the unlabeled test compound (e.g., 4-Fluorophenibut hydrochloride, gabapentin, pregabalin).

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

2. In Vivo Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI):

  • Objective: To evaluate the analgesic efficacy of a compound in a rodent model of neuropathic pain.

  • Methodology:

    • Induce neuropathic pain in rodents (e.g., rats or mice) by loosely ligating the sciatic nerve (CCI model).

    • After a post-operative period to allow for the development of pain behaviors, assess baseline pain sensitivity using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

    • Administer the test compound or vehicle to the animals.

    • At various time points after administration, re-assess pain sensitivity.

    • Compare the pain thresholds of the drug-treated group to the vehicle-treated group to determine the analgesic effect.

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_invivo In Vivo Neuropathic Pain Model A1 Prepare α2δ-expressing membranes A2 Incubate with [³H]-gabapentin +/- test compound A1->A2 A3 Filter and quantify bound radioactivity A2->A3 A4 Calculate Ki A3->A4 B1 Induce Chronic Constriction Injury (CCI) B2 Baseline pain sensitivity assessment B1->B2 B3 Administer test compound or vehicle B2->B3 B4 Post-treatment pain sensitivity assessment B3->B4 B5 Compare pain thresholds B4->B5

Caption: Generalized experimental workflows for assessing gabapentinoid efficacy.

Summary and Future Directions

While 4-Fluorophenibut hydrochloride is structurally related to gabapentinoids and is reported to have activity at the α2δ subunit, there is a clear need for rigorous, peer-reviewed research to fully characterize its pharmacological profile and comparative efficacy. Based on the available data for established gabapentinoids, pregabalin demonstrates superior pharmacokinetic and pharmacodynamic properties compared to gabapentin, including higher binding affinity, potency, and more predictable absorption[1][2][10].

Future research on 4-Fluorophenibut hydrochloride should focus on:

  • Quantitative binding assays to determine its affinity for the α2δ-1 and α2δ-2 subunits.

  • In vivo studies in animal models of pain, epilepsy, and anxiety to establish its efficacy and therapeutic window.

  • Comprehensive pharmacokinetic and safety profiling.

Such studies are crucial for the scientific community to objectively evaluate the therapeutic potential of 4-Fluorophenibut hydrochloride relative to existing gabapentinoids.

References

Comparative Analysis of 4-Fluoro Phenibut HCl and Structurally Related Gabapentinoids using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the analytical data for 4-Fluoro phenibut HCl and its structural analogs, Phenibut HCl and Baclofen. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for the identification, characterization, and quality control of these compounds.

Introduction

4-Fluoro phenibut HCl is a derivative of phenibut, a neuropsychotropic drug. It belongs to the gabapentinoid class of compounds, which are analogs of the neurotransmitter gamma-aminobutyric acid (GABA). Structurally, it is closely related to phenibut and baclofen, with the key difference being the substitution on the phenyl ring. These structural modifications can significantly influence the pharmacological and toxicological properties of the compounds. Therefore, robust analytical methods are essential to distinguish between these analogs and to ensure the identity and purity of materials used in research and development. This guide presents a compilation of available NMR and mass spectrometry data for 4-Fluoro phenibut HCl, Phenibut HCl, and Baclofen to facilitate their comparison.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 4-Fluoro phenibut HCl and its comparators is presented in Table 1.

Property4-Fluoro phenibut HClPhenibut HClBaclofen
Chemical Name β-(aminomethyl)-4-fluoro-benzenepropanoic acid, monohydrochlorideβ-(aminomethyl)-benzenepropanoic acid, monohydrochloride4-amino-3-(4-chlorophenyl)butanoic acid
Molecular Formula C₁₀H₁₂FNO₂ · HCl[1]C₁₀H₁₃NO₂ · HCl[2]C₁₀H₁₂ClNO₂
Molecular Weight 233.7 g/mol [1]215.7 g/mol [2]213.66 g/mol
Appearance Crystalline solid[1]Crystalline solid[2]White to off-white solid

NMR Spectroscopic Data

¹H NMR Data
CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
Phenibut HCl -A certificate of analysis for Phenibut HCl confirms the ¹H NMR spectrum is consistent with its structure, though specific peak data is not provided.[3]
Baclofen D₂OPredicted ¹H NMR data is available.[4] An experimental ¹H NMR spectrum is also available from ChemicalBook.[5]
¹³C NMR Data
CompoundSolventChemical Shifts (δ, ppm)
Phenibut HCl -Predicted ¹³C NMR data is available.[6]
Baclofen -Predicted ¹³C NMR data is available.

Note: The PubChem database indicates the existence of ¹³C NMR data for 4-Fluorophenibut, though the actual spectrum is not directly provided in the search results.[7]

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.

CompoundIonization MethodKey m/z Values (Fragments)
4-Fluoro phenibut HCl -While product pages indicate its suitability as an analytical standard for mass spectrometry, specific fragmentation data is not publicly available.[8]
Phenibut HCl ESIMass spectral data for Phenibut is available through the mzCloud database.[9]
Baclofen EIThe NIST WebBook provides the electron ionization mass spectrum for Baclofen.[10] High-resolution product ion mass spectra have also been reported.[11]

Note: The PubChem database indicates the existence of GC-MS data for 4-Fluorophenibut.[7]

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable analytical data. Below are generalized methodologies for NMR and GC-MS analysis of small molecules like gabapentinoids.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the analytical standard.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Ensure the sample is fully dissolved and the solution is clear and free of particulate matter.

Data Acquisition (General Parameters):

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to prepare calibration standards and quality control samples at appropriate concentrations.

  • Derivatization (e.g., silylation) may be necessary for these types of compounds to improve their volatility and chromatographic properties.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: ~100 °C.

    • Ramp: 10-20 °C/min to a final temperature of ~280-300 °C.

    • Hold at the final temperature for several minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or ion trap.

    • Scan range: m/z 40-500.

Workflow for Compound Identification and Comparison

The following diagram illustrates a typical workflow for the analytical characterization and comparison of small molecules like 4-Fluoro phenibut HCl and its analogs.

G Analytical Workflow for Compound Characterization cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison and Reporting Standard Procure Analytical Standards (4-Fluoro phenibut HCl, Phenibut HCl, Baclofen) Dissolution Dissolve in appropriate solvent Standard->Dissolution NMR_acq NMR Spectroscopy (1H, 13C) Dissolution->NMR_acq MS_acq Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS_acq NMR_proc Process NMR Spectra (Peak picking, Integration) NMR_acq->NMR_proc MS_proc Analyze Mass Spectra (Molecular ion, Fragmentation) MS_acq->MS_proc Compare Compare Spectral Data (Chemical shifts, m/z values) NMR_proc->Compare MS_proc->Compare Report Generate Comparison Guide (Tables, Protocols, Diagrams) Compare->Report

Caption: A flowchart illustrating the key stages in the analytical characterization and comparison of chemical compounds.

Conclusion

References

Unveiling the Binding Affinity of 4-Fluorophenibut Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel compounds is paramount. This guide provides a comprehensive cross-validation of the binding affinity of 4-Fluorophenibut hydrochloride (F-Phenibut), a derivative of the nootropic and anxiolytic agent Phenibut. Through a comparative analysis with Phenibut and the structurally related muscle relaxant Baclofen, this document offers a clear overview of their respective potencies at the GABA-B receptor, supported by experimental data and detailed methodologies.

4-Fluorophenibut has emerged as a compound of interest due to its structural similarity to Phenibut and its potent activity at GABA-B receptors.[1][2] The addition of a fluorine atom to the phenyl ring of Phenibut is believed to alter its binding affinity and pharmacological profile.[2] This guide aims to contextualize the binding characteristics of 4-Fluorophenibut by presenting a side-by-side comparison with its parent compound and a well-established GABA-B agonist, Baclofen.

Comparative Binding Affinity at the GABA-B Receptor

The binding affinities of 4-Fluorophenibut, Phenibut, and Baclofen for the GABA-B receptor have been determined through various in vitro assays, including radioligand binding and functional assays. The data, summarized in the table below, demonstrates the relative potency of these compounds.

CompoundBinding Affinity MetricValue (µM)Receptor Subtype
4-Fluorophenibut (F-Phenibut) IC501.70GABA-B[3]
EC5023.3GABA-B[4][5][6]
Phenibut (racemic) Ki177GABA-B[7]
EC501362GABA-B[4][5][6]
(R)-Phenibut Ki92GABA-B[7]
Baclofen (racemic) Ki6GABA-B[7]
EC506.0GABA-B[4][5][6]
  • IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

  • Ki: The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme or receptor.

  • EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The data clearly indicates that 4-Fluorophenibut possesses a significantly higher binding affinity for the GABA-B receptor compared to Phenibut, as evidenced by its lower IC50 and EC50 values.[3][4][5][6] Notably, the potency of 4-Fluorophenibut appears to be closer to that of Baclofen, a well-established GABA-B agonist.[4][5][6]

Experimental Protocols

To ensure the reproducibility and validity of binding affinity data, standardized experimental protocols are crucial. The following outlines a typical radioligand competitive binding assay used to determine the binding affinity of compounds at the GABA-B receptor.

Radioligand Competitive Binding Assay for GABA-B Receptor

Objective: To determine the binding affinity (Ki) of test compounds (4-Fluorophenibut, Phenibut, Baclofen) by measuring their ability to displace a radiolabeled ligand from the GABA-B receptor.

Materials:

  • Radioligand: [3H]Baclofen (a specific GABA-B receptor agonist)

  • Test Compounds: 4-Fluorophenibut hydrochloride, Phenibut hydrochloride, Baclofen

  • Receptor Source: Rat brain membrane preparations

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2

  • Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA and other interfering substances.

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, a fixed concentration of [3H]Baclofen, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of unlabeled Baclofen for non-specific binding).

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

  • Assay Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the GABA-B receptor signaling pathway.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_termination Termination & Quantification cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet Washing Washing MembranePellet->Washing FinalPellet Final Resuspended Pellet Washing->FinalPellet Incubation Incubation with [3H]Baclofen & Test Compound FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration WashingFilters Filter Washing Filtration->WashingFilters ScintillationCounting Scintillation Counting WashingFilters->ScintillationCounting DataAnalysis IC50 & Ki Calculation ScintillationCounting->DataAnalysis

Fig. 1: Experimental workflow for GABA-B receptor binding assay.

GABAB_Signaling_Pathway cluster_receptor GABA-B Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effects Agonist Agonist (e.g., 4-Fluorophenibut) GABAB_R GABA-B Receptor (GPCR) Agonist->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o Subunit G_Protein->G_alpha Dissociates to G_betagamma Gβγ Subunit G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_betagamma->Ca_Channel Inhibits K_Channel GIRK Channels G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux

Fig. 2: Simplified GABA-B receptor signaling pathway.

Conclusion

The cross-validation of 4-Fluorophenibut hydrochloride's binding affinity demonstrates its potent and selective interaction with the GABA-B receptor. Its affinity is markedly higher than that of its parent compound, Phenibut, and is comparable to the established GABA-B agonist, Baclofen. This comparative guide, with its detailed experimental protocol and visual representations of the underlying molecular processes, provides a valuable resource for researchers in the fields of pharmacology and drug development. The presented data underscores the significance of subtle structural modifications in optimizing ligand-receptor interactions and highlights 4-Fluorophenibut as a compound worthy of further investigation.

References

A Head-to-Head Comparison of 4-Fluorophenibut and Baclofen for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Fluorophenibut (F-Phenibut) and baclofen, two closely related γ-aminobutyric acid (GABA) analogues. While both compounds act as agonists at the GABA-B receptor, variations in their chemical structure lead to differences in potency and pharmacological profile. This document synthesizes available data to facilitate informed decisions in research and development contexts.

Chemical Structures and Overview

4-Fluorophenibut and baclofen share a core β-phenyl-GABA structure, differing only in the halogen substitution at the para position of the phenyl ring. 4-Fluorophenibut features a fluorine atom, whereas baclofen contains a chlorine atom.[1] This seemingly minor difference significantly influences their interaction with the GABA-B receptor.

  • 4-Fluorophenibut (CGP-11130) : A derivative of phenibut, it is noted for being more potent than its parent compound but has not been approved for clinical use.[2][3] It is primarily available as a research chemical.[4]

  • Baclofen : A well-established medication used clinically as a muscle relaxant and antispastic agent for conditions like multiple sclerosis and spinal cord injuries.[5][6][7]

Quantitative Pharmacological Data

The primary mechanism of action for both compounds is the activation of GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. Activation of these receptors leads to downstream effects, including the modulation of ion channels and inhibition of adenylyl cyclase.

Parameter4-FluorophenibutBaclofenReference
GABA-B Receptor Affinity (IC50) 1.70 μM0.04 μM (for (-)-baclofen)[2][8]
Functional Potency (EC50) 23.3 μM6.0 μM[3][4]
Receptor Selectivity Selective for GABA-B over GABA-A (>100 μM)Selective for GABA-B[2]

Note: Lower IC50 and EC50 values indicate higher binding affinity and functional potency, respectively. The data indicates that baclofen is a more potent agonist at the GABA-B receptor than 4-Fluorophenibut.[2][4]

Signaling Pathway and Experimental Workflow

Activation of the GABA-B receptor by an agonist like 4-Fluorophenibut or baclofen initiates a signaling cascade. The receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to Gi/Go proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels (VGCCs). The activation of potassium channels leads to hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces neurotransmitter release.

GABA_B_Signaling cluster_intra Intracellular Space Agonist Agonist (4-Fluorophenibut / Baclofen) GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (VGCC) G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_Channel->K_ion Efflux Ca_ion_in Ca2+ Influx Ca_Channel->Ca_ion_in Blocks ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release Ca_ion_in->Neurotransmitter

GABA-B receptor signaling pathway.

Experimental Protocols

1. Receptor Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (IC50 or Ki) of a test compound.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat brain tissue) radioligand 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [3H]-Baclofen) - Test Compound (4-Fluorophenibut or Baclofen) prep->radioligand separation 3. Separation (Rapid filtration to separate bound and free radioligand) radioligand->separation quantification 4. Quantification (Scintillation counting to measure bound radioactivity) separation->quantification analysis 5. Data Analysis (Plotting concentration vs. inhibition to determine IC50) quantification->analysis

References

Reproducibility of Published Findings on 4-Fluoro Phenibut Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available scientific literature on 4-Fluoro phenibut hydrochloride, a derivative of the nootropic and anxiolytic compound phenibut. The objective is to assess the reproducibility of published findings by presenting available data on its synthesis, analytical characterization, and pharmacological activity at the GABA-B receptor. This document summarizes quantitative data in structured tables, outlines experimental methodologies, and visualizes key processes to aid researchers in evaluating and potentially replicating previous work.

Chemical and Physical Properties

This compound, also known as β-(4-Fluorophenyl)-γ-aminobutyric acid hydrochloride, is a synthetic derivative of phenibut with a fluorine atom substituted at the para position of the phenyl ring.[1] This modification is reported to enhance its lipophilicity and potency as a GABA-B receptor agonist compared to the parent compound.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO₂ • HCl[2]
Molecular Weight 233.7 g/mol [2]
CAS Number 1858241-03-8[2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 14 mg/ml, PBS (pH 7.2): 10 mg/ml[2]

Synthesis and Characterization

To ensure the identity and purity of this compound for experimental use, comprehensive analytical characterization is necessary. Publicly available databases indicate the existence of spectral data for 4-Fluorophenibut.[4] However, detailed, downloadable spectra or peak lists that would allow for direct comparison and verification by other researchers are not consistently provided.

Reported Analytical Data:

Analytical TechniqueData Availability
¹H NMR Mentioned in public databases, but detailed spectra are not readily accessible.
¹³C NMR Mentioned in public databases, but detailed spectra are not readily accessible.[4]
Mass Spectrometry GC-MS data is mentioned in public databases.[4]
HPLC Purity of ≥98% is often cited by commercial suppliers, but specific methods (e.g., column, mobile phase, flow rate, chromatogram) are not detailed in the scientific literature.[2]

Pharmacological Activity at the GABA-B Receptor

4-Fluoro phenibut is characterized as a selective GABA-B receptor agonist.[5] Its potency has been compared to phenibut and baclofen, a structurally related muscle relaxant.

In Vitro GABA-B Receptor Activity

Quantitative data from in vitro studies indicate that 4-Fluoro phenibut is significantly more potent than phenibut but less potent than baclofen at the GABA-B receptor.

CompoundIC₅₀ (GABA-B Receptor)EC₅₀ (outward-rectifying K⁺ current)Source
4-Fluoro phenibut 1.70 µM23.3 µM[5]
Phenibut Not specified1362 µM[1]
Baclofen Not specified6.0 µM[1]

It is noteworthy that 4-Fluoro phenibut shows low affinity for the GABA-A receptor (IC₅₀ > 100 µM).[5]

Experimental Protocols

To facilitate the replication of published findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the literature.

GABA-B Receptor Binding Assay

While a specific binding assay protocol for 4-Fluoro phenibut is not detailed, a general protocol for --INVALID-LINK---baclofen binding to rat brain synaptic membranes can be adapted.

Protocol Outline:

  • Membrane Preparation: Homogenize rat whole brain tissue in chilled buffer and centrifuge to isolate crude synaptic membranes.

  • Incubation: Incubate the synaptic membranes with --INVALID-LINK---baclofen in the presence and absence of competing ligands (e.g., 4-Fluoro phenibut, baclofen, GABA) in a buffer containing divalent cations (e.g., Ca²⁺ or Mg²⁺).

  • Separation: Separate bound from free radioligand by rapid filtration or centrifugation.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values for the competing ligands by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Recordings in Cerebellar Purkinje Cells

Electrophysiological studies on mouse cerebellar Purkinje cells have been used to characterize the functional activity of 4-Fluoro phenibut as a GABA-B receptor agonist.[1]

Protocol Outline:

  • Slice Preparation: Prepare acute sagittal slices (250-300 µm) of the cerebellum from young rats or mice in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer slices to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.

  • Cell Identification: Visually identify Purkinje cells using differential interference contrast (DIC) microscopy.

  • Recording: Obtain whole-cell patch-clamp recordings from the soma of Purkinje cells using borosilicate glass pipettes filled with an appropriate internal solution.

  • Drug Application: Apply 4-Fluoro phenibut and other pharmacological agents via the perfusion system.

  • Data Acquisition and Analysis: Record membrane potential or current and analyze changes in firing frequency, membrane potential, and ion currents in response to drug application.

Visualizations

Logical Workflow for Pharmacological Characterization

The following diagram illustrates the logical workflow for the synthesis, characterization, and pharmacological evaluation of this compound.

Pharmacological_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_pharma Pharmacological Evaluation Synthesis Synthesis of 4-Fluoro phenibut HCl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Binding GABA-B Receptor Binding Assay HPLC->Binding Purity Confirmed Electro Electrophysiology (Purkinje Cells) HPLC->Electro Purity Confirmed

Logical workflow for the synthesis, characterization, and pharmacological testing of 4-Fluoro phenibut HCl.
Signaling Pathway of GABA-B Receptor Activation

This diagram illustrates the canonical signaling pathway following the activation of the GABA-B receptor by an agonist like 4-Fluoro phenibut.

GABAB_Signaling_Pathway Agonist 4-Fluoro phenibut HCl (Agonist) GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K⁺ Efflux) G_protein->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP Hyperpolarization Hyperpolarization ↓ Neuronal Excitability K_channel->Hyperpolarization NT_release ↓ Neurotransmitter Release Ca_channel->NT_release

Simplified signaling pathway of GABA-B receptor activation by an agonist.

Conclusion

The available literature indicates that this compound is a potent and selective GABA-B receptor agonist. However, a comprehensive assessment of the reproducibility of these findings is hampered by the lack of detailed, publicly available experimental protocols and analytical data. For researchers aiming to build upon previous work, the primary challenges will be to first establish a reliable synthesis and purification protocol, and second, to thoroughly characterize the resulting compound to ensure it matches the identity and purity of the material used in the cited pharmacological studies. The general experimental outlines provided in this guide can serve as a starting point for developing more detailed and robust protocols to independently verify and expand upon the current understanding of this compound's pharmacological profile.

References

Benchmarking 4-Fluorophenibut HCl: A Comparative Guide Against Standard Nootropic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Fluorophenibut HCl against a selection of standard nootropic compounds: piracetam, aniracetam, and modafinil. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their pharmacological profiles, supported by available experimental data and standardized protocols for future comparative studies.

Compound Overview and Mechanism of Action

4-Fluorophenibut HCl (F-Phenibut) is a derivative of phenibut, a GABA analogue. Its primary mechanism of action is as a potent agonist at the GABA-B receptor. The introduction of a fluorine atom to the phenyl ring is believed to enhance its blood-brain barrier permeability and potency compared to its parent compound. While phenibut itself is reported to have both nootropic and anxiolytic effects, rigorous scientific investigation into the cognitive-enhancing properties of 4-Fluorophenibut is limited.

Piracetam , a cyclic derivative of GABA, is considered the archetypal nootropic. Its precise mechanism is not fully elucidated but is thought to involve the modulation of membrane fluidity and enhancement of neurotransmission, particularly cholinergic and glutamatergic systems. It does not exhibit direct affinity for major neurotransmitter receptors.

Aniracetam , another racetam compound, is a positive allosteric modulator of AMPA receptors, which are critical for synaptic plasticity and learning. It also appears to modulate cholinergic and dopaminergic systems, contributing to its purported nootropic and anxiolytic effects.

Modafinil is a wakefulness-promoting agent with a distinct pharmacological profile. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. It also influences other neurotransmitter systems, including norepinephrine, serotonin, and orexin.

Comparative Pharmacological Data

The following table summarizes key pharmacological parameters for each compound based on available literature. It is important to note that direct comparative in vivo studies for 4-Fluorophenibut HCl against the other listed nootropics are scarce.

Parameter4-Fluorophenibut HClPiracetamAniracetamModafinil
Primary Mechanism Potent GABA-B receptor agonist[1][2]Modulation of membrane fluidity; enhances cholinergic & glutamatergic neurotransmissionPositive allosteric modulator of AMPA receptors; modulates cholinergic & dopaminergic systems[3]Dopamine transporter (DAT) inhibitor[4]
Receptor Binding High affinity for GABA-B receptorsLow affinity for major neurotransmitter receptorsModulates AMPA, cholinergic, and dopamine receptorsBinds to the dopamine transporter
Reported Effects Anxiolytic, sedativeCognitive enhancement, neuroprotectiveAnxiolytic, cognitive enhancementWakefulness-promoting, cognitive enhancement
Bioavailability Not well-documented in humans~100% (oral)[5][6]Rapidly metabolized, low parent drug bioavailabilityWell-absorbed orally
Half-life Shorter than phenibut (anecdotal)4-5 hours[6]~0.5 hours (parent compound)[7][8]12-15 hours
Metabolism Not well-documented in humansExcreted largely unchanged in urine[5]Extensive first-pass metabolism[3]Primarily hepatic metabolism via CYP3A4

Experimental Protocols for Comparative Efficacy

To provide a framework for future benchmarking studies, detailed methodologies for key behavioral assays are presented below. These protocols are designed to assess the cognitive-enhancing and anxiolytic properties of the compounds in rodent models.

Assessment of Spatial Learning and Memory: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory.

Apparatus:

  • A circular tank (approximately 1.5 meters in diameter) filled with opaque water.

  • An escape platform submerged just below the water's surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

  • Acquisition Phase: For 4-5 consecutive days, rodents are given multiple trials per day to find the hidden platform from different starting positions. The time taken to locate the platform (escape latency) is recorded.

  • Probe Trial: On the day following the last acquisition trial, the platform is removed. The rodent is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Experimental Groups:

  • Vehicle control

  • 4-Fluorophenibut HCl (various doses)

  • Piracetam (various doses)

  • Aniracetam (various doses)

  • Modafinil (various doses)

Data Analysis:

  • Escape latency during the acquisition phase.

  • Time spent in the target quadrant during the probe trial.

Assessment of Long-Term Memory: Passive Avoidance Test

The passive avoidance test assesses fear-motivated long-term memory.

Apparatus:

  • A two-compartment chamber with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Training Trial: The rodent is placed in the light compartment. When it enters the dark compartment (a natural tendency), a mild, brief foot shock is delivered.

  • Retention Trial: 24 hours after the training trial, the rodent is again placed in the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

Experimental Groups:

  • Vehicle control

  • 4-Fluorophenibut HCl (various doses)

  • Piracetam (various doses)

  • Aniracetam (various doses)

  • Modafinil (various doses)

Data Analysis:

  • Latency to enter the dark compartment during the retention trial.

Assessment of Anxiolytic Effects: Elevated Plus Maze

The elevated plus maze is a standard test for assessing anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • The rodent is placed in the center of the maze, facing an open arm.

  • The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

  • The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds typically increase the time spent in the open arms.

Experimental Groups:

  • Vehicle control

  • 4-Fluorophenibut HCl (various doses)

  • Aniracetam (known anxiolytic, as a positive control)

Data Analysis:

  • Percentage of time spent in the open arms.

  • Number of entries into the open arms.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways associated with the mechanisms of action of the benchmarked compounds.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4F_Phenibut 4-Fluorophenibut HCl GABAB_R GABA-B Receptor (Heterodimer) 4F_Phenibut->GABAB_R Agonist Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition K_Channel ↑ K+ Channel Activity G_Protein->K_Channel Activation Ca_Channel ↓ Ca2+ Channel Activity G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization AMPA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Agonist Binding Aniracetam Aniracetam Aniracetam->AMPAR Positive Allosteric Modulation Na_Influx ↑ Na+ Influx AMPAR->Na_Influx Depolarization Depolarization Na_Influx->Depolarization LTP Long-Term Potentiation (LTP) Depolarization->LTP Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Modafinil Modafinil Modafinil->DAT Inhibition Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect

References

Safety Operating Guide

Proper Disposal of 4-Fluorophenibut Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While 4-Fluorophenibut hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory waste disposal protocols to ensure a safe working environment and compliance with regulations.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of 4-Fluorophenibut hydrochloride.

I. Pre-Disposal Considerations and Waste Classification

Before initiating disposal, it is essential to classify the waste material correctly. Although pure 4-Fluorophenibut hydrochloride is not GHS-classified as hazardous, any contamination with solvents or other reagents may alter its hazard profile.[1]

Key Principles:

  • Avoid Sink or Drain Disposal: Never pour 4-Fluorophenibut hydrochloride or any other chemical down the sink or drain.[2] This can contaminate water supplies and is not a permissible disposal method for laboratory chemicals.[2]

  • Segregation is Crucial: Do not mix 4-Fluorophenibut hydrochloride waste with other chemical waste streams unless their compatibility is confirmed.[3][4] Incompatible materials can lead to dangerous reactions.[2]

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene and waste management plans. These internal protocols are designed to ensure compliance with local, state, and federal regulations.

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of 4-Fluorophenibut hydrochloride from a research laboratory setting.

  • Container Selection and Labeling:

    • Select a designated, leak-proof, and chemically compatible waste container.[3][5] The container should be in good condition with a secure lid.[3]

    • Clearly label the container with the words "Hazardous Waste" (a common best practice for all laboratory chemical waste), the full chemical name "4-Fluorophenibut hydrochloride," and the date of accumulation.[2][3] Do not use abbreviations or chemical formulas.[3]

  • Waste Accumulation:

    • Place all waste 4-Fluorophenibut hydrochloride, including any contaminated materials such as gloves, weigh boats, or absorbent paper, into the designated and labeled waste container.

    • Keep the waste container securely closed at all times, except when adding waste.[3][6]

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[2][7]

    • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[4][6]

  • Arranging for Professional Disposal:

    • Once the waste container is full or has reached your institution's designated accumulation time limit, arrange for its collection by a licensed hazardous waste disposal service.[2][7]

    • Follow your institution's established procedures for requesting a waste pickup.[4][5]

III. Disposal of Empty Containers

Properly cleaned empty containers that once held 4-Fluorophenibut hydrochloride can often be disposed of as regular trash. However, specific procedures must be followed to ensure they are free of residual chemicals.

  • Triple Rinsing: The standard procedure for cleaning empty chemical containers is to triple rinse them with a suitable solvent.[6] For 4-Fluorophenibut hydrochloride, water would be an appropriate initial rinse solvent.

  • Collection of Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[4][6] Subsequent rinses may also need to be collected depending on institutional policies.

  • Defacing Labels: Before disposal, all original labels must be removed or completely defaced to prevent any misunderstanding of the container's contents.[5][6]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled according to your facility's guidelines.[6][8]

IV. Summary of Disposal Guidelines

Waste Type Container Labeling Disposal Method
Solid 4-Fluorophenibut hydrochloride Sealable, chemically resistant container"Hazardous Waste," "4-Fluorophenibut hydrochloride," DateCollection by a licensed hazardous waste disposal service.
Contaminated Labware (gloves, wipes, etc.) Sealable, chemically resistant container"Hazardous Waste," "4-Fluorophenibut hydrochloride," DateCollection by a licensed hazardous waste disposal service.
Empty 4-Fluorophenibut hydrochloride Containers N/AOriginal label removed or defacedRegular trash or recycling after triple rinsing (collecting the first rinsate as hazardous waste).[4][5][6]
First Rinseate from Empty Containers Sealable, chemically resistant container"Hazardous Waste," "Rinsate of 4-Fluorophenibut hydrochloride," DateCollection by a licensed hazardous waste disposal service.

V. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Fluorophenibut hydrochloride.

G cluster_0 start Start: 4-Fluorophenibut Hydrochloride for Disposal waste_type Identify Waste Type start->waste_type solid_waste Solid Chemical Waste or Contaminated Materials waste_type->solid_waste Solid/Contaminated empty_container Empty Container waste_type->empty_container Empty label_waste Select and Label Waste Container solid_waste->label_waste triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store in Designated Area with Secondary Containment label_waste->store_waste request_pickup Arrange for Professional Waste Disposal store_waste->request_pickup end End of Process collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->label_waste Transfer Rinsate dispose_trash Dispose of Container in Regular Trash/Recycling deface_label->dispose_trash

Caption: Workflow for the proper disposal of 4-Fluorophenibut hydrochloride.

References

Essential Safety and Operational Protocols for Handling 4-Fluoro phenibut hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Fluoro phenibut hydrochloride. The following procedural guidance is intended to ensure a safe laboratory environment and operational efficiency. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with care as a potent research chemical.[1] Users are responsible for developing appropriate handling and personal protection methods based on the specific conditions of use.[1]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is the foundation of safe handling.

PropertyValueSource
Chemical Name β-(aminomethyl)-4-fluoro-benzenepropanoic acid, monohydrochloride[1]
Synonyms 4-fluoro β-phenyl-GABA, β-p-fluorophenyl-GABA[1]
CAS Number 1858241-03-8[1]
Molecular Formula C10H12FNO2 • HCl[2]
Molecular Weight 233.7 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Melting Point Undetermined[1]
Boiling Point 329.1°C at 760 mmHg (for freebase)[3]
Density 1.244 g/cm³ (for freebase)[3]
Solubility DMF: 25 mg/mlDMSO: 20 mg/mlEthanol: 14 mg/mlPBS (pH 7.2): 10 mg/ml[2]
Stability Stable for more than 5 years when stored at -20°C
Storage Store at -20°C in a tightly sealed container.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors are generated)

Operational Plan: Step-by-Step Handling Procedures

A clear and concise plan for handling potent compounds is essential to prevent contamination and ensure safety.

Preparation
  • Designate a specific handling area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Ensure proper ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all necessary equipment and PPE: Before starting any procedure, ensure all required equipment and PPE are readily available and in good condition.

  • Minimize the quantity of the compound handled: Use the smallest amount of the substance necessary for the experiment to minimize potential exposure and waste.

  • Review the Safety Data Sheet (SDS): Always review the SDS before working with the compound.[1]

Handling
  • Wear appropriate PPE at all times.

  • Avoid skin and eye contact: Take all necessary precautions to prevent direct contact with the skin and eyes.[4]

  • Prevent aerosol generation: Handle the solid material carefully to avoid creating dust. When preparing solutions, add the solvent to the compound slowly to prevent splashing.

  • Weighing: If weighing the solid, perform this task within a fume hood or a ventilated balance enclosure. Use a disposable weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.

  • Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.

Post-Handling
  • Decontamination:

    • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.

    • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

    • The primary recommended disposal method for this type of research chemical is high-temperature incineration by a licensed hazardous waste disposal company.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • Collect the first rinse as hazardous waste. For highly potent compounds, the first three rinses should be collected as hazardous waste.

    • After thorough rinsing and drying, obliterate or remove all labels from the empty container before disposal in accordance with institutional and local regulations.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area prep_vent Ensure Ventilation prep_area->prep_vent Proceed to Handling prep_ppe Assemble PPE prep_vent->prep_ppe Proceed to Handling prep_sds Review SDS prep_ppe->prep_sds Proceed to Handling weigh Weighing prep_sds->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve Proceed to Post-Handling experiment Experimental Procedure dissolve->experiment Proceed to Post-Handling decon_surf Decontaminate Surfaces experiment->decon_surf Proceed to Post-Handling decon_equip Decontaminate Equipment decon_surf->decon_equip Proceed to Disposal ppe_removal Remove PPE decon_equip->ppe_removal Proceed to Disposal wash_hands Wash Hands ppe_removal->wash_hands Proceed to Disposal waste_collect Collect Chemical Waste wash_hands->waste_collect Proceed to Disposal container_dispose Dispose of Empty Containers waste_collect->container_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro phenibut hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro phenibut hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.